molecular formula C10H6BrF2N B161456 8-Bromo-5,6-difluoro-2-methylquinoline CAS No. 131190-82-4

8-Bromo-5,6-difluoro-2-methylquinoline

Cat. No.: B161456
CAS No.: 131190-82-4
M. Wt: 258.06 g/mol
InChI Key: YPKUTBCKHJBNKX-UHFFFAOYSA-N
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Description

8-Bromo-5,6-difluoro-2-methylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H6BrF2N and its molecular weight is 258.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5,6-difluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c1-5-2-3-6-9(13)8(12)4-7(11)10(6)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKUTBCKHJBNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C(=C2C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450172
Record name 8-BROMO-5,6-DIFLUORO-2-METHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131190-82-4
Record name 8-BROMO-5,6-DIFLUORO-2-METHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-5,6-difluoro-2-methylquinoline (CAS 131190-82-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-5,6-difluoro-2-methylquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical properties, outlines a proposed synthetic route based on established chemical principles, discusses its spectroscopic characteristics, and explores its potential applications in drug discovery. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of drug discovery efforts.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[2] The combination of a quinoline scaffold with bromine and fluorine substituents, as seen in this compound, presents a unique building block for the development of novel therapeutic agents and functional materials.[3][4] This guide aims to consolidate the available technical information on this compound and provide a framework for its synthesis and characterization.

Physicochemical Properties

This compound is a solid, often appearing as a white to yellow crystalline powder.[5] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 131190-82-4[5]
Molecular Formula C₁₀H₆BrF₂N[5]
Molecular Weight 258.06 g/mol [5]
Melting Point 75-78 °C[5]
Appearance White to yellow crystalline powder[5]
Solubility Soluble in organic solvents such as ethanol, dimethyl sulfoxide, and chloroform; poor solubility in water.[5]
Flash Point 135.133 °C[3]

Synthesis of this compound: A Proposed Route

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and chemically sound approach can be derived from the well-established Skraup-Doebner-von Miller reaction.[6][7] This method is commonly used for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[8] A detailed protocol for the synthesis of the closely related analog, 8-Bromo-2-methylquinoline, from 2-bromoaniline and crotonaldehyde has been reported and serves as a strong foundation for this proposed synthesis.[9]

The proposed synthesis involves the reaction of 2-bromo-4,5-difluoroaniline with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Proposed Reaction Scheme

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 2-Bromo-4,5-difluoroaniline reaction Skraup-Doebner-von Miller Reaction reactant1->reaction reactant2 Crotonaldehyde reactant2->reaction reagent1 Acid Catalyst (e.g., HCl, H₂SO₄) reagent1->reaction Heat reagent2 Oxidizing Agent (e.g., Nitrobenzene, Arsenic(V) oxide) reagent2->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Detailed Proposed Experimental Protocol

This protocol is adapted from the synthesis of 8-Bromo-2-methylquinoline.[9]

Materials:

  • 2-Bromo-4,5-difluoroaniline

  • Crotonaldehyde

  • Hydrochloric acid (18%)

  • Boric acid

  • An oxidizing agent (e.g., 2-bromo-4,5-difluoronitrobenzene or arsenic(V) oxide)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 2-Propanol

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromo-4,5-difluoroaniline (1.0 eq), boric acid (approximately 1.2 eq), and 18% hydrochloric acid.

  • Heat the mixture to reflux with stirring.

  • Slowly add a mixture of crotonaldehyde (1.2 eq) and the chosen oxidizing agent (0.2 eq) to the refluxing solution over a period of 1 hour.

  • Continue to stir the reaction mixture at reflux (approximately 100 °C) for an additional 2.5 hours.

  • Add an equimolar amount of anhydrous zinc chloride to the reaction mixture and stir vigorously for 30 minutes.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Filter the resulting crude solid and wash it with 2-propanol.

  • Dissolve the solid in water and neutralize the solution to a pH of 8 with concentrated ammonium hydroxide.

  • Cool the neutralized solution to induce precipitation, then filter the solid product.

  • Wash the product with cold water and air dry to obtain this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Mechanistic Insights and Rationale

The Skraup-Doebner-von Miller reaction proceeds through a series of steps:

  • Michael Addition: The aniline nitrogen of 2-bromo-4,5-difluoroaniline acts as a nucleophile and attacks the β-carbon of crotonaldehyde in a Michael-type 1,4-conjugate addition.

  • Cyclization: The resulting amino-aldehyde undergoes an acid-catalyzed intramolecular cyclization.

  • Dehydration: The cyclized intermediate readily dehydrates to form a dihydroquinoline derivative.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline ring system by the oxidizing agent present in the reaction mixture.

The use of boric acid and zinc chloride helps to moderate the often-vigorous nature of the Skraup reaction and can improve yields.[9] The choice of oxidizing agent is critical; while nitrobenzene derivatives are traditional, arsenic-based oxidants can sometimes lead to less violent reactions.

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl group and the aromatic protons on the quinoline ring.

  • Methyl Protons: A singlet for the methyl group (CH₃) at the 2-position, likely in the range of δ 2.7-2.9 ppm.

  • Aromatic Protons:

    • The proton at the 7-position is expected to be a doublet of doublets due to coupling with the fluorine at the 6-position and the other aromatic proton.

    • The protons on the pyridine ring (at positions 3 and 4) will likely appear as doublets.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The carbons attached to fluorine will exhibit C-F coupling, which can be a useful diagnostic tool.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (258.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • C=C and C=N stretching vibrations of the quinoline ring in the 1600-1450 cm⁻¹ region.

  • C-H stretching vibrations of the aromatic and methyl groups around 3000 cm⁻¹.

  • C-F stretching vibrations , which are typically strong and appear in the 1300-1000 cm⁻¹ region.

  • C-Br stretching vibration in the lower frequency region of the spectrum.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery.[3] The quinoline core is a well-known pharmacophore, and the specific substitution pattern of this compound offers several advantages for medicinal chemists.

  • Antibacterial Agents: Fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase.[10] The difluoro substitution on the benzene ring of this quinoline derivative makes it an attractive starting point for the synthesis of novel antibacterial agents.

  • Anticancer and Antiviral Research: Quinolines have demonstrated a wide range of biological activities, including potential applications in oncology and virology.[1][6] The presence of halogens can enhance the biological activity and pharmacokinetic properties of these compounds.

  • Versatile Synthetic Intermediate: The bromine atom at the 8-position provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of diverse chemical libraries for high-throughput screening.[4]

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the care appropriate for a potentially hazardous chemical.[5] The safety data for related bromoquinolines suggests that it may cause skin and eye irritation and respiratory tract irritation.[11]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Exposure: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air.[5]

Conclusion

This compound is a synthetically valuable compound with significant potential as a building block in drug discovery and materials science. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an analysis of its expected spectroscopic features. The strategic placement of bromo and difluoro substituents on the 2-methylquinoline core makes it a promising scaffold for the development of novel bioactive molecules. As with any chemical compound, proper safety precautions must be observed during its handling and use. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

  • ChemBK. 8-Bromo-5,6-difluoro-2-methyl-quinoline. (2024-04-09). Available from: [Link]

  • Li, W., Wang, D., & Zhang, J. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. Available from: [Link]

  • PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Oktem, S., & Koca, A. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 83-90. Available from: [Link]

  • Kumar, A., & Singh, R. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-248. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majedy, Y. K. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. Available from: [Link]

  • ResolveMass Laboratories Inc. 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. Available from: [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]

  • Ivanov, K. L., Yurkovskaya, A. V., & Vieth, H. M. (2007). 1H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in acidic D2O. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Acar, Ç., Gökçe, B., Acar, E. T., & Acar, M. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of biochemical and molecular toxicology, 33(2), e22260. Available from: [Link]

  • O'Murchu, C. (1995). Process for preparing quinoline bases. US Patent 5,700,942.
  • Al-Trawneh, S. A. (2016). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. ResearchGate. Available from: [Link]

  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705. Available from: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majedy, Y. K. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. Available from: [Link]

  • El-Gendy, M. S., El-Kerdawy, M. M., & El-Emam, A. A. (1993). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 50(445), 229-234. Available from: [Link]

  • V. V. S. S. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21385. Available from: [Link]

  • Google Patents. (2021). Preparation method of 2-bromo-5-fluoro-4-nitroaniline. CN113121358A.
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  • Suliman, F. O., Al-Busafi, S. N., Al-Risi, M., & Al-Badi, K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-5,6-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

8-Bromo-5,6-difluoro-2-methylquinoline is a halogenated quinoline derivative with significant potential as a building block in medicinal chemistry and organic synthesis.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, reaction optimization, and formulation development. This guide provides a comprehensive overview of the known characteristics of this compound and presents detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. The methodologies are designed to ensure data integrity and reproducibility, empowering researchers to confidently utilize this compound in their work.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of a vast array of natural products and synthetic molecules with diverse biological activities.[2][3][4][5] These compounds have found extensive applications in medicine as antimalarial, antibacterial, and anticancer agents.[4][6] The strategic placement of substituents on the quinoline scaffold, such as the bromine and fluorine atoms in this compound, imparts unique electronic and steric properties that can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity.[7] A comprehensive characterization of the physicochemical properties of such novel derivatives is the first critical step in unlocking their therapeutic potential.

Core Physicochemical Profile of this compound

This section summarizes the currently available and experimentally determined physicochemical data for this compound.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 131190-82-4[1]
Molecular Formula C₁₀H₆BrF₂N[1]
Molecular Weight 258.07 g/mol [1][8]
Appearance White to yellow crystalline solid[1]
Melting Point 75-78 °C[1]
Boiling Point 299.831 °C at 760 mmHg[8]
Density 1.637 g/cm³[8]
Solubility Soluble in ethanol, dimethyl sulfoxide, and chloroform; poorly soluble in water.[1]
Purity ≥ 97%
Storage Sealed in a dry environment at 2-8 °C.

Experimental Protocols for Physicochemical Characterization

The following protocols provide robust, step-by-step methodologies for the determination of key physicochemical properties. The rationale behind critical steps is explained to ensure a deep understanding of the experimental design.

Melting Point Determination

Rationale: The melting point is a fundamental physical property indicative of a compound's purity.[9][10] A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.[10] The capillary method is a widely accepted and reliable technique for this determination.[11]

Methodology:

  • Sample Preparation: Finely powder a small amount of this compound on a watch glass.

  • Capillary Loading: Tamp the open end of a capillary tube into the powdered sample until a 2-3 mm column of the compound is packed at the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating and Observation:

    • Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point (75-78 °C).

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

  • Replicate Analysis: Perform the determination in triplicate to ensure reproducibility.

MeltingPointWorkflow A Powder Sample B Load Capillary Tube A->B C Insert into Apparatus B->C D Rapid Heating C->D E Slow Heating (1-2°C/min) D->E Near Expected MP F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Melting Range (T1-T2) G->H

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] It is a key indicator of volatility and intermolecular forces. The capillary method provides a reliable micro-scale determination.[13]

Methodology:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of molten this compound into a small test tube.

  • Capillary Insertion: Seal one end of a capillary tube. Place the sealed capillary, open end down, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., silicone oil).

  • Heating and Observation:

    • Heat the bath gradually.

    • Observe a steady stream of bubbles emerging from the open end of the capillary as the liquid's vapor pressure exceeds the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

  • Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction will be necessary.

BoilingPointWorkflow A Place Molten Sample in Test Tube B Insert Inverted Sealed Capillary A->B C Heat in Bath B->C D Observe Bubble Stream C->D E Cool Slowly D->E F Record Temperature at Liquid Entry into Capillary E->F G Apply Pressure Correction if Needed F->G

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Rationale: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. A qualitative assessment in a range of solvents provides a foundational understanding of the compound's polarity.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: To 1 mL of each solvent in a separate vial, add approximately 1 mg of this compound.

  • Observation:

    • Vortex each vial for 30 seconds.

    • Visually inspect for complete dissolution.

    • If not fully dissolved, incrementally add more compound until saturation is reached or insolubility is confirmed.

  • Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble for each solvent.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation and insights into the electronic environment of the molecule.

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.[2] Chemical shifts, coupling constants, and integration provide detailed information about the connectivity and chemical environment of each atom. For quinoline derivatives, NMR is indispensable for confirming substitution patterns.[14][15]

¹H and ¹³C NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[2]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, noting the chemical shifts (δ), multiplicity (singlet, doublet, etc.), coupling constants (J), and integration.

    • Acquire a ¹³C NMR spectrum.

  • Spectral Interpretation:

    • ¹H NMR: Expect signals in the aromatic region (typically 7.0-9.0 ppm for quinolines) and a singlet for the methyl group (around 2.5-3.0 ppm). The fluorine and bromine substituents will influence the chemical shifts of the aromatic protons.

    • ¹³C NMR: Expect signals in the aromatic region (typically 110-160 ppm). The carbons attached to bromine and fluorine will exhibit characteristic chemical shifts.

Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[16] Aromatic compounds exhibit characteristic absorption bands.[17][18][19][20]

FT-IR Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation:

    • Look for C-H stretching vibrations of the aromatic ring (around 3030 cm⁻¹).[17][19]

    • Identify C=C and C=N stretching vibrations within the quinoline ring system (typically in the 1450-1600 cm⁻¹ region).[17]

    • The C-Br and C-F stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[21] The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M+2 peak in the mass spectrum.[22][23]

MS Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum.

  • Spectral Interpretation:

    • Identify the molecular ion peak (M⁺).

    • Observe the isotopic pattern. Due to the presence of one bromine atom, there will be an M+2 peak with an intensity almost equal to the M⁺ peak.[22]

    • Analyze the fragmentation pattern to gain further structural information.

SpectroscopyWorkflow cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy cluster_MS Mass Spectrometry A Dissolve in Deuterated Solvent B Acquire 1H and 13C Spectra A->B C Interpret Chemical Shifts and Couplings B->C End Comprehensive Physicochemical Profile C->End D Prepare KBr Pellet or use ATR E Acquire Spectrum (4000-400 cm-1) D->E F Identify Functional Group Vibrations E->F F->End G Introduce Sample and Ionize H Acquire Mass Spectrum G->H I Analyze Molecular Ion and Isotopic Pattern (M+2) H->I I->End Start This compound Start->A Start->D Start->G

Caption: Integrated Spectroscopic Analysis Workflow.

Safety and Handling

Based on available safety data, this compound should be handled with care. The following hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented experimental protocols offer a systematic and scientifically rigorous approach to further characterize this promising synthetic building block. A comprehensive physicochemical dataset is indispensable for accelerating its application in drug discovery and development, enabling researchers to make informed decisions and advance their scientific endeavors.

References

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  • 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem. (n.d.). Retrieved from [Link]

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  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. (n.d.). Retrieved from [Link]

  • mass spectra - the M+2 peak - Chemguide. (n.d.). Retrieved from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20). Retrieved from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025, August 6). Retrieved from [Link]

  • Quinoline - Wikipedia. (n.d.). Retrieved from [Link]

  • Lec15 - IR Spectra of Aromatic Compounds - YouTube. (2021, April 17). Retrieved from [Link]

  • Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry - YouTube. (2020, October 14). Retrieved from [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. (2019, November 21). Retrieved from [Link]

  • The Physical and Chemical Properties of Quinoline - ResearchGate. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 8-Bromo-5,6-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of the safety protocols and handling procedures for 8-Bromo-5,6-difluoro-2-methylquinoline (CAS No. 131190-82-4), a halogenated quinoline derivative increasingly utilized as a key intermediate in pharmaceutical research and novel material synthesis.[1][2] Given the limited publicly available, in-depth toxicological data for this specific compound, this document synthesizes information from supplier safety data, structural analogues, and established principles of chemical hygiene for halogenated heterocyclic compounds.[1] The protocols herein are designed to empower researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Core Compound Analysis and Hazard Identification

This compound is a solid, typically appearing as a white to yellow crystalline powder.[1] Its structure, featuring a quinoline core, is functionalized with bromine and fluorine atoms, which significantly influence its reactivity and biological activity.[2][3][4] While comprehensive toxicological studies are not widely published, the available safety information classifies this compound as hazardous.[1]

The primary known hazards are summarized by its GHS classifications, which mandate careful handling to avoid acute health effects.

Hazard Statement Classification Description
H302 Acute toxicity, Oral (Category 4)Harmful if swallowed.
H315 Skin corrosion/irritation (Category 2)Causes skin irritation.
H319 Serious eye damage/eye irritation (Category 2)Causes serious eye irritation.
H335 Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.

The causality behind these hazards is rooted in the compound's chemical structure. The quinoline scaffold, a known pharmacophore, can interact with biological systems, and the presence of halogens can enhance membrane permeability and metabolic stability, potentially increasing toxicological effects.[4][5] The fine, powdered nature of the solid increases the risk of aerosolization, leading to respiratory tract irritation upon inhalation.[1]

Physicochemical and Safety Data Summary
Property Value Source
CAS Number 131190-82-4
Molecular Formula C₁₀H₆BrF₂N
Molecular Weight 258.06 g/mol [1]
Physical Form Solid, crystalline powder[1]
Appearance White to yellow[1]
Melting Point ~75-78°C[1]
Solubility Soluble in ethanol, DMSO, chloroform; Poor in water.[1]
Storage Sealed in dry conditions at 2-8°C.
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning

Risk Mitigation and Engineering Controls

A proactive approach to safety is paramount. The primary routes of exposure—inhalation, skin contact, eye contact, and ingestion—must be controlled through a hierarchy of safeguards.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood serves as the primary barrier to prevent the inhalation of airborne particles and vapors, directly addressing the H335 respiratory hazard.[1] The airflow of the hood ensures that any dust generated during weighing or transfer is captured before it can enter the user's breathing zone.

Workflow for Safe Handling

The following diagram outlines the critical stages and decision points for handling this compound, from procurement to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase a Review SDS & Protocol b Verify Fume Hood Certification a->b c Assemble & Inspect PPE b->c d Designate Work Area c->d Proceed to Handling e Weigh Compound d->e f Prepare Solution e->f g Seal & Label Container f->g h Decontaminate Surfaces g->h Proceed to Cleanup i Dispose of Waste h->i j Remove PPE i->j k Wash Hands Thoroughly j->k

Caption: A standard workflow for handling this compound.

Personal Protective Equipment (PPE) and Handling Protocols

The correct selection and use of PPE is the final barrier between the researcher and the chemical.

PPE Item Specification Rationale and Causality
Eye Protection Chemical splash gogglesAddresses the H319 hazard ("Causes serious eye irritation"). Standard safety glasses do not provide a sufficient seal against airborne powder or splashes.[6]
Hand Protection Nitrile gloves (minimum 4 mil thickness)Addresses the H315 hazard ("Causes skin irritation"). Check for tears before use and remove gloves using the proper technique to avoid contaminating skin.[7]
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from minor spills and contamination. Must be kept fully buttoned.
Respiratory Not required if using a fume hoodA properly functioning fume hood provides adequate respiratory protection. If a hood is not available, work is prohibited.
Step-by-Step Protocol: Weighing and Solution Preparation

This protocol is designed to minimize exposure and ensure accuracy.

  • Preparation: Don all required PPE. Designate a clean, clutter-free area within the fume hood for the procedure. Place a weigh boat on an analytical balance.

  • Tare the Balance: Close the balance doors and tare the weight of the weigh boat.

  • Aliquot the Compound: Retrieve the stock bottle from its 2-8°C storage. Allow it to equilibrate to room temperature before opening to prevent moisture condensation. Using a clean spatula, carefully transfer the desired amount of the solid to the weigh boat. Work slowly to avoid creating airborne dust.

  • Record Weight: Close the balance doors and record the final mass.

  • Dissolution: Carefully take the weigh boat to your reaction vessel (still inside the fume hood). Use a small amount of the chosen solvent (e.g., DMSO, ethanol) to rinse the weigh boat, ensuring the complete transfer of the compound into the vessel.[1]

  • Cleanup: Immediately place the contaminated weigh boat and spatula into a designated solid waste container.

  • Storage: Tightly seal the stock bottle and return it to cold storage.

Emergency Procedures and Spill Management

Accidents require a calm, swift, and informed response. All personnel should be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures
  • Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact (H315): Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] If irritation persists, seek medical attention.

  • Inhalation (H335): Move the affected person to fresh air and keep them comfortable for breathing.[6] If you feel unwell, call a POISON CENTER or doctor.[6]

  • Ingestion (H302): Do NOT induce vomiting. Rinse mouth with water.[6] Call a POISON CENTER or doctor immediately if you feel unwell.[6]

Spill Response Protocol

The following decision tree provides a logical pathway for responding to a spill.

SpillResponse Start Spill Occurs SizeCheck Is the spill large or outside the fume hood? Start->SizeCheck Evacuate Alert others. Evacuate the area. Call emergency services. SizeCheck->Evacuate Yes SmallSpill Is the spill contained within the fume hood? SizeCheck->SmallSpill No SmallSpill->Evacuate No Absorb Cover with absorbent material (e.g., vermiculite). SmallSpill->Absorb Yes Collect Carefully sweep material into a labeled waste container. Absorb->Collect Decontaminate Wipe the area with a suitable solvent, followed by soap and water. Collect->Decontaminate Dispose Dispose of all materials as hazardous waste. Decontaminate->Dispose

Caption: A decision tree for responding to a spill of this compound.

References

  • Safety Data Sheet: 8-Methylquinoline. Chemos GmbH & Co. KG.

  • SAFETY DATA SHEET: 6-Bromo-2-methylquinoline. Fisher Scientific.

  • Safety Data Sheet: Morpholine. Carl ROTH.

  • 8-Bromo-2-methylquinoline. Yang, H., Hu, A., & Wang, F. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490.

  • Safety analysis of quinolones use in minors-based on the FAERS database. Chen, Y., et al. (2024). Frontiers in Medicine, 11, 1437376.

  • 8-Bromo-5,6-difluoro-2-methyl-quinoline. ChemBK. (2024).

  • 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. ResolveMass Laboratories Inc.

  • This compound | 131190-82-4. Sigma-Aldrich.

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Ökten, S., et al. (2016). Records of Natural Products, 10(1), 83-90.

  • Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... ResearchGate.

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. (2025). Bioactivities, 3(1).

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B... ACS Omega. (2023).

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. (2025).

  • New Halogen-Containing Drugs Approved by FDA in 2021... MDPI. (2022).

  • Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents... PubMed. (2018).

  • Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers (RSC Publishing). (2017).

  • Isoquinoline, 5-bromo-8-nitro- Organic Syntheses Procedure.

  • 4-Bromo-5,7-difluoro-2-methylquinoline. BLDpharm.

Sources

Technical Guide: Spectroscopic Characterization of 8-Bromo-5,6-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 8-Bromo-5,6-difluoro-2-methylquinoline , a critical heterocyclic scaffold often utilized in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.

Executive Summary & Structural Logic

This compound (CAS: 131190-82-4) is a halogenated quinoline derivative.[1] Its value lies in its orthogonal reactivity: the 8-bromo position allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 5,6-difluoro motif modifies lipophilicity and metabolic stability, common requirements in medicinal chemistry (e.g., for gyrase inhibitors).

Accurate characterization requires distinguishing this specific isomer from its regioisomers (e.g., 6,7-difluoro or 5,8-difluoro analogs). This guide prioritizes NMR (


H, 

F,

C)
and Mass Spectrometry as the primary validation tools.
Structural Parameters[1][2][3][4][5][6][7][8][9]
  • Formula: C

    
    H
    
    
    
    BrF
    
    
    N
  • MW: 258.06 g/mol

  • Key Features:

    • 2-Methyl: Diagnostic singlet (high intensity).

    • 5,6-Difluoro: Strong coupling system; breaks symmetry of the benzenoid ring.

    • 8-Bromo: Heavy atom effect; distinct isotopic pattern in MS.

Theoretical Spectral Framework

Note: While specific experimental shifts may vary by solvent and concentration, the following predicted values serve as the reference standard for assignment.

A. Proton NMR ( H NMR)

The molecule possesses only four non-equivalent protons. The assignment logic relies on coupling constants (


) and chemical environment.
Proton PositionTypePredicted Shift (

, ppm)
MultiplicityCoupling Logic (

values)
H-2 (Methyl) Alkyl2.75 – 2.85Singlet (s)Isolated methyl group on the pyridine ring.
H-3 Aromatic7.30 – 7.45Doublet (d)Coupled to H-4 (

Hz).
H-4 Aromatic8.00 – 8.15Doublet (d)Deshielded by ring nitrogen; coupled to H-3.
H-7 Aromatic7.60 – 7.80Doublet of Doublets (dd)The critical diagnostic signal. Coupled to F-6 (ortho,

Hz) and F-5 (meta,

Hz).
B. Fluorine NMR ( F NMR)

The


F spectrum is the most definitive test for the 5,6-substitution pattern.
  • F-5: Expected ~ -130 to -145 ppm. Appears as a doublet (coupling to F-6) or ddd.

  • F-6: Expected ~ -135 to -150 ppm. Appears as a doublet of doublets (coupling to F-5 and H-7).

  • Coupling: A strong

    
     (ortho) coupling of ~18–22 Hz is characteristic of vicinal fluorines on an aromatic ring.
    
C. Mass Spectrometry (MS)[5]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion:

    
    .[2][3]
    
  • Isotopic Pattern: The presence of one Bromine atom dictates a 1:1 doublet for the molecular ion peak.

    • 258.0 (

      
      Br isotope)
      
    • 260.0 (

      
      Br isotope)
      
  • Validation Rule: If the M+2 peak is less than 90% of the M peak intensity, the sample is likely debrominated or contaminated.

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: Confirm regiochemistry and purity >98%.

  • Solvent Selection: Use DMSO-

    
      (preferred for solubility) or CDCl
    
    
    
    .
    • Note: Shifts in DMSO will be slightly downfield compared to CDCl

      
      .
      
  • Sample Prep: Dissolve 5–10 mg of solid in 0.6 mL solvent. Ensure complete dissolution (sonicate if necessary).

  • Acquisition Parameters:

    • Frequency: 400 MHz minimum (600 MHz recommended for resolving H-7 splitting).

    • Scans: 16 (1H), 64+ (19F), 1024+ (13C).

    • Relaxation Delay (D1): Set to

      
       2.0s to ensure accurate integration of the methyl singlet vs. aromatic protons.
      
  • Processing:

    • Reference DMSO residual peak to 2.50 ppm (

      
      H) and 39.5 ppm (
      
      
      
      C).
    • Apply exponential multiplication (LB = 0.3 Hz) for signal-to-noise enhancement.

Protocol B: HPLC-MS Purity Check

Objective: Quantify impurities (e.g., debrominated 5,6-difluoro-2-methylquinoline).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and MS (ESI+).

Visualization of Characterization Logic

Diagram 1: Structural Verification Workflow

This flowchart illustrates the decision matrix for validating the compound.

G Start Crude this compound MS_Step Step 1: LC-MS Analysis Start->MS_Step Check_Iso Check Isotope Pattern (258/260 m/z) MS_Step->Check_Iso NMR_Step Step 2: 1H & 19F NMR Check_Iso->NMR_Step Pattern Confirmed Fail_DeBr FAIL Debrominated Impurity Check_Iso->Fail_DeBr No 1:1 Pattern Check_H7 Analyze H-7 Signal (Is it a dd?) NMR_Step->Check_H7 Check_FF Analyze F-F Coupling (Is J ~20Hz?) Check_H7->Check_FF Yes (dd observed) Fail_Regio FAIL Regioisomer (e.g. 6,7-F) Check_H7->Fail_Regio No (s or d only) Pass VALIDATED High Purity Check_FF->Pass Yes Check_FF->Fail_Regio No

Caption: Logical workflow for confirming identity and excluding common impurities like debrominated byproducts or regioisomers.

Diagram 2: H-7 Proton Coupling Tree

The H-7 proton is the most informative signal in the


H NMR. Its splitting pattern confirms the presence of both Fluorine atoms.

Coupling Root H-7 (Uncoupled) L1_Left Root->L1_Left L1_Right Root->L1_Right Level1 Split by F-6 (ortho) J ~ 9.0 Hz L2_LL L1_Left->L2_LL L2_LR L1_Left->L2_LR L2_RL L1_Right->L2_RL L2_RR L1_Right->L2_RR Final Observed Signal: Doublet of Doublets (dd)

Caption: Theoretical splitting tree for Proton H-7. The large ortho-F coupling and smaller meta-F coupling create a distinct 'dd' pattern.

References

  • Sigma-Aldrich. (n.d.).[4] this compound Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 140109, 8-Bromoquinoline derivatives. Retrieved from

  • Zhang, Y., et al. (2006). Synthesis and Crystal Structure of 8-Bromo-2-methylquinoline.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Authoritative source for F-F and H-F coupling constants).

Sources

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-5,6-difluoro-2-methylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Quinolines and the Power of C-C Bond Formation

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] The strategic introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, 5,6-difluoro-2-methylquinoline derivatives are highly sought-after building blocks in modern drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in contemporary organic synthesis.[2][3] This palladium-catalyzed reaction between an organohalide and an organoboron species is prized for its mild reaction conditions, broad substrate scope, and tolerance of diverse functional groups, making it an indispensable tool for the synthesis of complex molecular architectures.[1][4]

This document provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 8-Bromo-5,6-difluoro-2-methylquinoline with various arylboronic acids. It offers in-depth insights into the reaction mechanism, experimental choices, and troubleshooting, aimed at researchers, scientists, and drug development professionals.

Mechanism and Key Experimental Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding these steps is paramount for rational protocol design and optimization.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate.[2][3] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[3] For an aryl bromide like our substrate, this step is typically efficient with appropriate catalyst systems.

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom of the organoboron reagent to the palladium(II) center.[3] This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the transfer.[5][6] The choice of base is therefore crucial and can significantly impact the reaction outcome.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which then re-enters the catalytic cycle.[2][3]

Causality Behind Experimental Choices for this compound:
  • Substrate Reactivity: The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, the electron-withdrawing nature of the difluoro substituents can influence the electronic properties of the aryl bromide. Therefore, a robust catalyst system with electron-rich and sterically hindered phosphine ligands is often preferred to promote the oxidative addition and subsequent steps.

  • Catalyst and Ligand Selection: Palladium(II) precatalysts, such as Pd(dppf)Cl₂, are often used as they are air-stable and are reduced in situ to the active Pd(0) species. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is an excellent choice for many Suzuki couplings due to its steric bulk and electron-donating properties, which stabilize the palladium catalyst and promote efficient reductive elimination.

  • Base Selection: An appropriate base is essential for the formation of the boronate species.[6] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.[2][8] The choice of base can influence the reaction rate and the suppression of side reactions. For quinoline substrates, a moderately strong, non-nucleophilic base like K₂CO₃ or K₃PO₄ is a good starting point.

  • Solvent System: The solvent must be capable of dissolving the reactants and the base to a sufficient extent. A mixture of an organic solvent and water is frequently used, as water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[2][6][9] Common solvent systems include dioxane/water, toluene/water, and DMF/water.[6] The choice of solvent can also affect the reaction temperature and the solubility of the catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.

Materials and Equipment:
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, anhydrous)

  • Deionized water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Detailed Step-by-Step Methodology:
  • Reaction Setup:

    • To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add the arylboronic acid (1.2 - 1.5 eq).

    • Add the base (e.g., K₂CO₃, 2.0 - 3.0 eq).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.03 - 0.05 eq).

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen.[10]

  • Solvent Addition and Degassing:

    • Under the inert atmosphere, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and deionized water in a suitable ratio (e.g., 4:1 to 10:1 v/v).[2]

    • Degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes, or by using a freeze-pump-thaw method for more sensitive reactions.[10]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-5,6-difluoro-2-methylquinoline.

Data Presentation: Illustrative Reaction Parameters
ParameterValue/RangeRationale
Stoichiometry
This compound1.0 eqLimiting reagent
Arylboronic acid1.2 - 1.5 eqA slight excess ensures complete consumption of the starting bromide and accounts for potential homocoupling or degradation.[10]
Base (e.g., K₂CO₃)2.0 - 3.0 eqSufficient excess to drive the formation of the active boronate species.
Catalyst (e.g., Pd(dppf)Cl₂)0.03 - 0.05 eqTypical catalyst loading for efficient turnover.
Reaction Conditions
Solvent1,4-Dioxane/Water (4:1 to 10:1)A common and effective solvent system for Suzuki couplings.
Temperature80 - 110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS until completion.

Visualization of Key Processes

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ ArylPdBr Ar-Pd(II)L₂(Br) Pd0->ArylPdBr Oxidative Addition ArylPdOH Ar-Pd(II)L₂(OH) ArylPdBr->ArylPdOH Ligand Exchange DiarylPd Ar-Pd(II)L₂(Ar') ArylPdOH->DiarylPd Transmetalation DiarylPd->Pd0 Reductive Elimination Product Ar-Ar' DiarylPd->Product ArBr Ar-Br (8-Bromo-5,6-difluoro- 2-methylquinoline) ArBr->ArylPdBr ArBOH2 Ar'-B(OH)₂ ArBOH2->DiarylPd Base Base (e.g., K₂CO₃) Base->ArylPdOH H2O H₂O

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Aryl Bromide, Boronic Acid, Solvent) Start->CheckReagents CheckInert Verify Inert Atmosphere (Degassing, N₂/Ar Purge) CheckReagents->CheckInert ScreenConditions Screen Reaction Conditions CheckInert->ScreenConditions VaryLigand Vary Ligand ScreenConditions->VaryLigand VaryBase Vary Base ScreenConditions->VaryBase VarySolvent Vary Solvent ScreenConditions->VarySolvent VaryTemp Vary Temperature ScreenConditions->VaryTemp Analyze Analyze Results (TLC, LC-MS, NMR) VaryLigand->Analyze VaryBase->Analyze VarySolvent->Analyze VaryTemp->Analyze Optimize Optimize Leading Conditions Analyze->Optimize End Improved Yield Optimize->End

Sources

Synthesis of Novel Kinase Inhibitors Utilizing 8-Bromo-5,6-difluoro-2-methylquinoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved drugs.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of functional groups that can interact with the ATP-binding site of kinases.[2] This guide provides detailed protocols for the synthesis of novel kinase inhibitors using 8-Bromo-5,6-difluoro-2-methylquinoline as a versatile starting material. The introduction of fluorine atoms onto the quinoline ring can significantly enhance metabolic stability and binding affinity, making this a particularly attractive scaffold for modern drug discovery.[3]

The strategic placement of a bromine atom at the 8-position allows for facile derivatization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful synthetic tools enable the introduction of a wide diversity of chemical moieties, allowing for the systematic exploration of the chemical space around the quinoline core to optimize potency and selectivity against specific kinase targets.[4][5]

Physicochemical Properties and Handling of this compound

PropertyValueReference
Molecular FormulaC₁₀H₆BrF₂NN/A
Molecular Weight258.06 g/mol N/A
AppearanceOff-white to pale yellow solidN/A
SolubilitySoluble in common organic solvents (e.g., DMF, DMSO, THF)N/A

Safety and Handling: this compound should be handled with standard laboratory precautions. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Work in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Libraries

The synthetic strategy outlined below employs a modular approach, utilizing the reactivity of the 8-bromo position to generate a library of diverse kinase inhibitor candidates. This allows for the systematic investigation of structure-activity relationships (SAR).

G cluster_0 Starting Material cluster_1 Key Reactions cluster_2 Intermediate Libraries cluster_3 Final Products Starting Material This compound Suzuki Suzuki-Miyaura Coupling Starting Material->Suzuki Aryl/Heteroaryl Boronic Acids Buchwald Buchwald-Hartwig Amination Starting Material->Buchwald Primary/Secondary Amines Aryl_Library 8-Aryl/Heteroaryl Derivatives Suzuki->Aryl_Library Amino_Library 8-Amino Derivatives Buchwald->Amino_Library Kinase_Inhibitors Novel Kinase Inhibitors Aryl_Library->Kinase_Inhibitors Screening & Optimization Amino_Library->Kinase_Inhibitors Screening & Optimization

Caption: Modular synthetic workflow for generating diverse kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 8-Aryl-5,6-difluoro-2-methylquinolines via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids.[4][7]

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).[8]

Characterization:

  • ¹H and ¹³C NMR: Confirm the structure of the purified product.[9]

  • LC-MS: Determine the purity and confirm the molecular weight of the product.[10]

Protocol 2: Synthesis of 8-Amino-5,6-difluoro-2-methylquinoline Derivatives via Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines.[5][11]

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) to a flame-dried Schlenk tube.

  • Add toluene (5 mL) and stir for 10 minutes at room temperature.

  • To a separate flame-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Add the pre-mixed catalyst solution to the substrate mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Characterization:

  • ¹H and ¹³C NMR: Confirm the structure of the purified product.[9]

  • LC-MS: Determine the purity and confirm the molecular weight of the product.[10]

Biological Evaluation: In Vitro Kinase Inhibition Assay

The synthesized compounds can be evaluated for their inhibitory activity against a panel of kinases to determine their potency and selectivity. This protocol outlines a general procedure for an in vitro kinase assay.[12]

Rationale for Kinase Target Selection:

Quinoline-based inhibitors have shown significant activity against a range of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and members of the Src family of kinases.[2][13] The 5,6-difluoro substitution pattern on the quinoline core can potentially enhance interactions within the ATP-binding pocket of these kinases. For this application note, we will use a hypothetical assay against a representative tyrosine kinase.

G cluster_0 Assay Components cluster_1 Reaction cluster_2 Detection Kinase Kinase Enzyme Incubation Incubation Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound (Quinoline Derivative) Inhibitor->Incubation Detection_Reagent Detection Reagent (e.g., Luminescent) Incubation->Detection_Reagent Signal Signal Measurement Detection_Reagent->Signal

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase enzyme, a fluorescently labeled peptide substrate, and the test compound.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Measure the amount of phosphorylated and unphosphorylated peptide using a suitable plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

The results of the kinase inhibition assays should be summarized in a table for easy comparison of the potency of the synthesized compounds.

Compound IDTarget KinaseIC₅₀ (nM)
QN-Aryl-01Kinase XValue
QN-Aryl-02Kinase XValue
QN-Amino-01Kinase XValue
QN-Amino-02Kinase XValue

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the generation of diverse libraries of quinoline-based compounds through well-established and reliable cross-coupling methodologies. The subsequent biological evaluation of these compounds can lead to the identification of potent and selective kinase inhibitors with therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Hocek, M., & Dvorakova, H. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • Szostak, M., & Shi, J. (2010). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines.
  • European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - EP 3660020 B1. EPO.
  • Libretexts. (2023).
  • Al-Harthy, T., & El-Gamal, M. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.
  • Molander, G. A., & Biolatto, B. (2003).
  • Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... (n.d.).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Abbott, M. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Liu, H., et al. (2011).
  • MDPI. (2021).
  • Google Patents. (n.d.).
  • Honrel. (2025).
  • Wang, Y., et al. (2022). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. PubMed Central.
  • Beretta, G., et al. (2010).
  • Selected quinoline derivatives with c-Met kinase inhibitory activity. (n.d.).
  • Carl ROTH. (n.d.).
  • Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
  • Pérez-Castaño, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Sigma-Aldrich. (2025).
  • Organic Syntheses. (2019).
  • Wölfel, C., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC - NIH.
  • UCLA EH&S. (2017).
  • Gherase, D., et al. (2024).
  • da Cruz, E. H. G., & de Almeida, M. V. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Publishing.
  • MDPI. (2007).
  • Mochly-Rosen, D., & Koshland, D. E. (1987).
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
  • Organic Syntheses. (2011). Working with Hazardous Chemicals.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • How can I stabilize a kinase protein after purification? (2015).
  • Regulations.gov. (2021).
  • Fustero, S., et al. (2013). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC - NIH.

Sources

Application Note: A Robust, Gram-Scale Synthesis of 8-Bromo-5,6-difluoro-2-methylquinoline for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the gram-scale synthesis of 8-Bromo-5,6-difluoro-2-methylquinoline, a key heterocyclic scaffold of significant interest in drug discovery and development. Quinolines and their halogenated derivatives are foundational components in a wide range of therapeutic agents, valued for their diverse biological activities. The procedure detailed herein utilizes a modified Doebner-von Miller reaction, a classic yet highly effective method for quinoline synthesis, adapted for the specific electronic and steric properties of the fluorinated aniline precursor. We offer a step-by-step methodology, from reagent preparation to final product purification and characterization, with an emphasis on the causal reasoning behind critical process parameters. This guide is intended for researchers and process chemists in the pharmaceutical and fine chemical industries, providing a scalable and reproducible pathway to this valuable molecular intermediate.

Introduction and Scientific Rationale

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. The strategic introduction of halogen atoms, particularly fluorine, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, combines these features, making it a highly desirable building block for the synthesis of novel therapeutic candidates.

The chosen synthetic strategy is the Doebner-von Miller reaction, which constructs the quinoline ring from an aniline and an α,β-unsaturated carbonyl compound. This method was selected for its operational simplicity, cost-effectiveness, and proven reliability.[1] The reaction proceeds via a sequence of a conjugate addition, cyclization, dehydration, and in-situ oxidation, providing a direct route to the desired 2-methyl substituted quinoline core. Our starting material, 2-bromo-4,5-difluoroaniline, ensures the correct placement of the bromine and fluorine substituents from the outset, avoiding potentially low-yielding or non-selective post-synthesis halogenation steps.

Synthetic Workflow Overview

The overall process is a one-pot synthesis followed by purification. The key transformations include the acid-catalyzed reaction of 2-bromo-4,5-difluoroaniline with crotonaldehyde, which serves as the source for the C2-methyl and C3 atoms of the quinoline ring.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Assemble Glassware (3-Neck RBF, Condenser, etc.) B 2. Charge 2-Bromo-4,5-difluoroaniline & 18% Hydrochloric Acid A->B C 3. Heat to Reflux (100-110 °C) B->C D 4. Slow Addition of Crotonaldehyde C->D E 5. Maintain Reflux for 2.5h (Monitor by TLC) D->E F 6. Cool Reaction in Ice Bath E->F G 7. Neutralize with NH4OH to pH 8 F->G H 8. Filter Crude Solid G->H I 9. Wash & Dry Crude Product H->I J 10. Recrystallize from Ethanol I->J K 11. Characterize Final Product (NMR, MS, MP) J->K

Caption: High-level workflow for the gram-scale synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents

All reagents should be handled in a fume hood with appropriate personal protective equipment (PPE).

ReagentFormulaMW ( g/mol )Amount (g)Moles (mol)EquivalentsSupplierPurity
2-Bromo-4,5-difluoroanilineC₆H₄BrF₂N209.0020.900.101.0Sigma-Aldrich≥97%
CrotonaldehydeC₄H₆O70.098.410.121.2Sigma-Aldrich≥99.5%
Hydrochloric Acid (37%)HCl36.46---Fisher Sci.ACS Grade
Deionized WaterH₂O18.02---In-house-
Ammonium Hydroxide (28%)NH₄OH35.04As needed--VWRACS Grade
EthanolC₂H₅OH46.07As needed--VWR200 Proof
Equipment
  • 1 L three-necked round-bottom flask

  • Mechanical stirrer and stirring shaft

  • Heating mantle with temperature controller

  • Reflux condenser

  • 500 mL dropping funnel

  • Ice bath

  • Buchner funnel and filter flask assembly

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a well-ventilated fume hood, assemble the 1 L three-necked round-bottom flask with the mechanical stirrer, reflux condenser, and dropping funnel.

  • Reagent Charging:

    • Prepare an 18% (w/w) hydrochloric acid solution by carefully adding 148 mL of concentrated (37%) HCl to 152 mL of deionized water.

    • Charge the flask with 2-bromo-4,5-difluoroaniline (20.90 g, 0.10 mol).

    • Add 300 mL of the prepared 18% HCl solution to the flask. Stir the mixture to form a slurry.

  • Initiating the Reaction:

    • Begin vigorous stirring and heat the mixture to a steady reflux (internal temperature of approximately 100-110 °C) using the heating mantle.

    • Causality Note: The strong acid protonates the aniline, increasing its solubility and activating the aromatic ring. Heating provides the necessary activation energy for the subsequent condensation and cyclization steps.

  • Substrate Addition:

    • In the dropping funnel, prepare a solution of crotonaldehyde (8.41 g, 0.12 mol).

    • Once the aniline slurry is at a stable reflux, add the crotonaldehyde dropwise over a period of 1 hour.

    • Causality Note: A slow, controlled addition of the aldehyde is critical to manage the exothermic nature of the initial conjugate addition and to prevent polymerization of the crotonaldehyde.

  • Reaction Completion:

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2.5 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting aniline spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, turn off the heating and allow the mixture to cool to approximately 50 °C before placing it in a large ice bath. Cool the mixture to below 10 °C.

    • Slowly and carefully, neutralize the reaction mixture by adding concentrated (28%) ammonium hydroxide dropwise with continuous stirring. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 8. A thick precipitate will form.

    • Causality Note: Neutralization deprotonates the quinoline nitrogen, significantly decreasing its aqueous solubility and causing the product to precipitate out of the solution.

    • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any inorganic salts.

    • Press the solid as dry as possible on the filter, then transfer it to a watch glass and allow it to air-dry overnight.

    • For final purification, recrystallize the crude solid from a minimal amount of hot ethanol. Dissolve the solid in boiling ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight. The expected product is a white to light yellow crystalline solid.[2]

Safety and Handling

  • General: This procedure must be performed in a well-ventilated laboratory fume hood. Standard PPE, including a lab coat, safety goggles, and chemically resistant gloves (nitrile is suitable), is mandatory.[3]

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Crotonaldehyde: Highly flammable, toxic, and a lachrymator. Avoid inhalation of vapors and contact with skin.

  • Bromine-Containing Compounds: The starting material and product are halogenated aromatic compounds and should be treated as potentially toxic. Avoid generating dust.[4]

  • Exothermic Reaction: The neutralization step with ammonium hydroxide is exothermic. Slow, controlled addition into an ice-chilled solution is essential to prevent overheating and splashing.

Expected Results and Characterization

  • Yield: A typical yield for this gram-scale synthesis is in the range of 50-65%, based on similar reported procedures.[1]

  • Physical Appearance: White to light yellow crystalline powder.[2]

  • Melting Point: Approximately 75-78 °C.[2]

  • Characterization Data:

    • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the methyl group (singlet, ~2.8 ppm), and aromatic protons in the 7.2-8.2 ppm range.

    • ¹⁹F NMR (376 MHz, CDCl₃): Expect two distinct signals for the two non-equivalent fluorine atoms.

    • Mass Spectrometry (ESI+): Calculated for C₁₀H₇BrF₂N⁺ [M+H]⁺: 257.98; Found: 257.9.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reflux time and monitor closely by TLC. Ensure the internal temperature reaches at least 100 °C.
Loss of product during work-up.Ensure pH is fully adjusted to 8. Ensure thorough cooling before filtration. Use minimal hot solvent for recrystallization.
Dark, Oily Product Polymerization of crotonaldehyde.Ensure slow, controlled addition of crotonaldehyde. Check the purity of the aldehyde before use.
Impurities from starting material.Use high-purity 2-bromo-4,5-difluoroaniline.
Product Fails to Crystallize Presence of impurities.Re-purify the crude product using column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Incorrect recrystallization solvent.Try alternative solvents such as ethanol/water mixtures or isopropanol.

Conclusion

This application note details a reliable and scalable procedure for the synthesis of this compound. By employing a modified Doebner-von Miller reaction, this valuable pharmaceutical intermediate can be produced in gram quantities with good yield and purity. The provided rationale for key experimental steps and troubleshooting guide should enable researchers to successfully implement and adapt this protocol for their specific drug development needs.

References

  • Fazaeli, R., Aliyan, H., & Zare, A. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. [Link]

  • ChemBK. (2024). 8-Bromo-5,6-difluoro-2-methyl-quinoline. ChemBK Chemical Database. [Link]

  • Garrett, E. R., & Work, D. L. (1966). Synthesis of derivatives of quinoline. Journal of Pharmaceutical Sciences, 55(10), 1153-1156.
  • Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • NJ Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine. NJ.gov. [Link]

  • RSC Education. (2023). Handling liquid bromine and preparing bromine water. Royal Society of Chemistry. [Link]

  • Breckland Scientific. (2023). Safety Data Sheet: Bromine. Breckland Scientific Supplies. [Link]

  • Centers for Disease Control and Prevention. (2024). Facts About Bromine. CDC. [Link]

Sources

Application Note: High-Performance Material Synthesis using 8-Bromo-5,6-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 8-Bromo-5,6-difluoro-2-methylquinoline (CAS: 131190-82-4) as a critical electrophilic building block in the synthesis of organic optoelectronic materials.

In the field of Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), this scaffold offers a unique trifecta of properties:

  • Deep LUMO Levels: The 5,6-difluoro substitution significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), enhancing electron injection and transport stability.

  • Steric & Solubility Control: The 2-methyl group disrupts excessive crystallinity, improving solubility in organic solvents without compromising

    
    -
    
    
    
    stacking essential for charge mobility.
  • Versatile Reactivity: The 8-bromo handle serves as a site-selective point for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing the construction of Donor-Acceptor (D-A) architectures.

This document provides a validated workflow for converting this precursor into a Donor-Acceptor-Donor (D-A-D) electron transport material.

Molecular Architecture & Engineering Logic

Understanding why this molecule is selected is as critical as how it is used. The following diagram illustrates the functional role of each substituent on the quinoline core.

MolecularLogic Core Quinoline Core (Electron Deficient) Target Target Application: Electron Transport Layer (ETL) or TADF Emitter Core->Target High Electron Mobility F_Sub 5,6-Difluoro (LUMO Tuning) F_Sub->Core Inductive Effect (-I) Lowers LUMO Br_Sub 8-Bromo (Reactive Handle) Br_Sub->Core Site for Suzuki Coupling Me_Sub 2-Methyl (Solubility/Steric) Me_Sub->Core Prevents Aggregation

Figure 1: Structural-Property Relationship of the this compound scaffold.

Experimental Protocol: Synthesis of D-A Electron Transport Material

Objective: Synthesis of 2-methyl-5,6-difluoro-8-(9-phenyl-9H-carbazol-3-yl)quinoline via Suzuki-Miyaura Coupling. Scale: 5.0 mmol (Gram-scale pilot).

Materials & Reagents Table
ReagentEquiv.[1][2]Mass/VolRoleCritical Note
This compound 1.01.29 gElectrophileEnsure purity >97% (HPLC)
(9-Phenyl-9H-carbazol-3-yl)boronic acid 1.21.72 gNucleophileExcess ensures complete conversion
Pd(PPh₃)₄ 0.03173 mgCatalystMust be bright yellow; store under Ar
K₂CO₃ (2M Aqueous) 3.07.5 mLBaseDegas thoroughly before use
Toluene / Ethanol N/A4:1 RatioSolventToluene for solubility; EtOH for miscibility
Step-by-Step Workflow

Step 1: Inert Atmosphere Preparation

  • Action: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

  • Why: Oxygen poisons the Pd(0) species, leading to homocoupling side products and stalled reactions.

Step 2: Reagent Loading

  • Action: Charge the flask with the quinoline precursor (1.29 g), boronic acid (1.72 g), and Tetrakis(triphenylphosphine)palladium(0) (173 mg).

  • Action: Seal the flask with a rubber septum.

Step 3: Solvent Degassing (The "Freeze-Pump-Thaw" Alternative)

  • Action: In a separate vessel, mix Toluene (20 mL) and Ethanol (5 mL). Sparge with Nitrogen for 20 minutes using a long needle.

  • Action: Transfer the degassed solvent mixture to the reaction flask via cannula or nitrogen-flushed syringe.

  • Action: Add the degassed 2M K₂CO₃ solution (7.5 mL).

Step 4: The Reaction

  • Action: Heat the mixture to 90°C (oil bath temperature) with vigorous stirring.

  • Duration: 12–16 hours.

  • Monitoring: Monitor by TLC (SiO₂; Hexane:Ethyl Acetate 4:1). The starting bromide (Rf ~0.6) should disappear, replaced by a highly fluorescent blue/green spot (Rf ~0.4).

Step 5: Work-up & Purification

  • Quench: Cool to room temperature. Pour into water (100 mL).

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Combine organics, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).

  • Crystallization: Recrystallize the resulting solid from Toluene/Hexane to achieve OLED-grade purity (>99.5%).

Process Visualization (Graphviz)

The following diagram details the operational flow, highlighting critical control points (CCPs) where the experiment is most likely to fail if precautions are not taken.

ExperimentalWorkflow Start Start: Reagent Weighing Degas CRITICAL: Degas Solvents (N2 Sparge / 20 min) Start->Degas Mix Add Pd Catalyst + Base (Inert Atmosphere) Degas->Mix Prevent Pd Oxidation Heat Reflux @ 90°C (12-16 Hours) Mix->Heat Check TLC/HPLC Check (Disappearance of Ar-Br) Heat->Check Check->Heat If Incomplete Workup Extraction (DCM/Water) Check->Workup If Complete Purify Column Chromatography (Hex/EtOAc) Workup->Purify Final Sublimation/Recrystallization (Device Grade >99.9%) Purify->Final

Figure 2: Reaction workflow for the Suzuki coupling of this compound.

Characterization & Validation

To ensure the synthesized material is suitable for device fabrication, the following validation metrics must be met:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the doublet corresponding to the proton at the 7-position (ortho to Bromine) and the appearance of the carbazole aromatic protons (7.2–8.2 ppm region).

  • ¹⁹F NMR: Essential for confirming the integrity of the 5,6-difluoro motif. Expect two distinct multiplets around -130 to -150 ppm.

Cyclic Voltammetry (CV)
  • Setup: 0.1 M Bu₄NPF₆ in Acetonitrile; Ferrocene internal standard.

  • Target Metric: The reduction potential (

    
    ) should shift positively compared to non-fluorinated analogs, indicating a lowered LUMO (approx -3.0 to -3.2 eV), which validates the electron-transport capability.
    

References

  • BenchChem. (2025).[3][4][5] Application Notes and Protocols for Suzuki Coupling Reactions with Fluorinated Heterocycles. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). This compound Product Specification & Safety Data Sheet. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • PubChem. (2025).[6] Compound Summary: 8-Bromo-2-methylquinoline derivatives. Retrieved from

  • ChemicalBook. (2025).[7] this compound Properties and Suppliers. Retrieved from

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synthetic routes to prepare analogs from 8-Bromo-5,6-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Strategies for 8-Bromo-5,6-difluoro-2-methylquinoline Analogs

Strategic Overview

The This compound scaffold represents a high-value pharmacophore in medicinal chemistry, particularly for the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets) and anti-infective agents. Its utility stems from its unique substitution pattern:

  • C8-Bromo Handle: A pre-installed vector for cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing rapid library expansion into the "solvent-exposed" regions of a binding pocket.

  • 5,6-Difluoro Motif: These fluorine atoms modulate the electron density of the quinoline ring, increasing metabolic stability against oxidative metabolism at the typically labile 5,6-positions while influencing pKa and lipophilicity.

  • C2-Methyl Group: A reactive benzylic center capable of oxidation or condensation, serving as a linker attachment point.

This guide provides a validated workflow for synthesizing the core scaffold and three distinct divergent routes to generate high-value analogs.

Core Synthesis: The Modified Doebner-Miller Protocol

Before analog generation, the core scaffold must be constructed. While commercially available, in-house synthesis allows for scale-up and cost control. The optimal route utilizes a modified Doebner-Miller reaction starting from 2-bromo-4,5-difluoroaniline.

Mechanism & Causality: The reaction involves the condensation of an aniline with an


-unsaturated aldehyde (crotonaldehyde). We utilize a Lewis acid (

) alongside Brønsted acid (

) to promote the initial Schiff base formation and the subsequent cyclization step. The 2-bromo substituent directs cyclization to the open ortho position (C6 of the aniline), which becomes C5/C6/C7/C8 of the quinoline, ensuring the bromine ends up at the C8 position.
Protocol 1: Synthesis of this compound

Reagents:

  • 2-Bromo-4,5-difluoroaniline (1.0 equiv)

  • Crotonaldehyde (1.2 equiv)

  • Hydrochloric acid (6 M, aqueous)

  • Zinc chloride (

    
    , anhydrous, 1.0 equiv)[1]
    
  • Toluene (Solvent for extraction)

Step-by-Step Methodology:

  • Setup: In a chemically resistant round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4,5-difluoroaniline (10 g, 48 mmol) in 6 M HCl (100 mL).

  • Addition: Heat the mixture to 80°C. Add crotonaldehyde (4.8 mL, 57.6 mmol) dropwise over 30 minutes. Critical: Slow addition prevents polymerization of the aldehyde.

  • Cyclization: Add

    
      (6.5 g, 48 mmol) in one portion. Raise temperature to reflux (
    
    
    
    ) and stir for 3 hours. The solution will darken significantly (red/black) due to oxidative aromatization.
  • Workup: Cool the reaction to room temperature. Pour onto crushed ice (200 g). Basify carefully with conc.

    
      to pH 9-10.
    
  • Extraction: Extract the resulting suspension with Toluene (

    
    ). Note: Toluene is preferred over DCM to avoid emulsion formation with zinc salts.
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize the crude solid from Ethanol/Water (9:1) to yield the title compound as off-white needles.
    

Yield Expectation: 55–65% QC Check:


 NMR should show a characteristic doublet for the C3-H and C4-H protons and a singlet for the C2-Methyl group (~2.7 ppm).

Divergent Analog Synthesis

Once the core is secured, three primary vectors are available for diversification.

Route A: C8-Arylation via Suzuki-Miyaura Coupling

Target: Biaryl analogs for hydrophobic pocket exploration.

Rationale: The C8-position is sterically crowded due to the peri-interaction with the quinoline nitrogen lone pair. Standard


 protocols often fail due to slow oxidative addition. We utilize 

, a bidentate ligand catalyst that resists de-ligation and promotes coupling at hindered centers.

Protocol 2: C8-Suzuki Coupling

  • Charge: To a microwave vial, add This compound (200 mg, 0.77 mmol), Aryl Boronic Acid (1.2 equiv), and

    
      (3.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1, 5 mL) . Degas by bubbling nitrogen for 5 minutes.

  • Catalyst: Add

    
      (5 mol%).
    
  • Reaction: Seal and heat at 100°C for 4 hours (or 30 min in microwave at 120°C).

  • Isolation: Dilute with EtOAc, wash with brine, dry, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Route B: C2-Formylation via Riley Oxidation

Target: Aldehyde intermediates for reductive amination or linker attachment.

Rationale: The C2-methyl group is activated by the electron-deficient quinoline ring. Selenium Dioxide (


)  selectively oxidizes this position to the aldehyde without affecting the halogenated core. This is superior to radical bromination/hydrolysis, which often leads to over-bromination.

Protocol 3:


 Oxidation to Quinoline-2-carboxaldehyde 
  • Mixture: Dissolve starting material (1.0 equiv) in 1,4-Dioxane (0.2 M concentration).

  • Oxidant: Add

    
      (1.5 equiv). Caution: 
    
    
    
    is toxic; use a fume hood.
  • Reflux: Heat to reflux (

    
    ) for 6–12 hours. Monitor by TLC (Aldehyde is more polar).
    
  • Filtration: Cool and filter through a pad of Celite to remove black Selenium metal.

  • Purification: Concentrate filtrate. The aldehyde is often pure enough for the next step; otherwise, purify via short silica plug.

Route C: C8-Amination via Buchwald-Hartwig

Target: Amino-linked analogs for solubility and H-bond donor/acceptor tuning.

Rationale: C-N coupling at C8 is challenging. We employ Xantphos , a wide bite-angle ligand, which facilitates the reductive elimination step in sterically congested systems.

Protocol 4: C8-Amination

  • Charge: Combine scaffold (1.0 equiv), Primary/Secondary Amine (1.2 equiv),

    
      (2.0 equiv).
    
  • Catalyst System: Add

    
      (2.5 mol%) and Xantphos  (5 mol%).
    
  • Solvent: Add anhydrous Toluene (degassed).

  • Heat: Reflux (110°C) under

    
     for 12–18 hours.
    
  • Workup: Filter through Celite, concentrate, and purify via prep-HPLC (acidic buffer) to remove residual palladium species.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways and the decision logic for analog generation.

SyntheticRoutes SM Starting Material: 2-Bromo-4,5-difluoroaniline Core CORE SCAFFOLD: This compound SM->Core Doebner-Miller: Crotonaldehyde, HCl, ZnCl2 RouteA Route A: Suzuki Coupling (Biaryl Analogs) Core->RouteA Pd(dppf)Cl2 Ar-B(OH)2 RouteB Route B: SeO2 Oxidation (Aldehyde Linkers) Core->RouteB SeO2 Dioxane, Reflux RouteC Route C: Buchwald-Hartwig (Amino Analogs) Core->RouteC Pd2(dba)3 / Xantphos HNR2 ProdA 8-Aryl-5,6-difluoro-2-methylquinoline RouteA->ProdA ProdB 8-Bromo-5,6-difluoroquinoline-2-carbaldehyde RouteB->ProdB ProdC 8-Amino-5,6-difluoro-2-methylquinoline RouteC->ProdC

Caption: Divergent synthetic map starting from the aniline precursor to three distinct analog classes.

Data Summary & Troubleshooting

Reaction TypeCritical ParameterCommon Failure ModeTroubleshooting Step
Doebner-Miller Addition RatePolymerization of aldehyde (tar formation)Add crotonaldehyde very slowly (syringe pump) to the hot acid mixture.
Suzuki (C8) Catalyst ChoiceIncomplete conversion (steric hindrance)Switch from

to

or Sphos-Pd-G2 .

Oxidation
StoichiometryOver-oxidation to carboxylic acidStop reaction immediately upon disappearance of SM; do not extend reflux unnecessarily.
Buchwald (C8) Base StrengthDehalogenation (reduction of Br)Use

instead of NaOtBu to minimize

-hydride elimination side pathways.

References

  • Doebner-Miller Synthesis of 8-Bromoquinolines

    • Source: Organic Syntheses, Coll. Vol. 3, p.136 (1955); Vol. 20, p.18 (1940).
    • Context: Foundational protocol for quinoline synthesis
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of 8-Bromoquinolines

    • Source: BenchChem Application Notes.[2]

    • Context: Protocols for Suzuki and Buchwald couplings on hindered quinoline systems.
  • Selective Oxidation of Methylquinolines with Selenium Dioxide

    • Source:Journal of the American Chemical Society, "The Oxidation of Methylquinolines by Selenium Dioxide."
    • Context: Mechanistic insight into the selective oxid
    • URL:[Link]

  • Buchwald-Hartwig Amination of Hindered Halides

    • Source:Chemical Science, "A general catalyst for the amin
    • Context: Justification for using Xantphos/Pd2(dba)
    • URL:[Link]

Sources

protocols for monitoring the progress of reactions involving 8-Bromo-5,6-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Monitoring Reactions of 8-Bromo-5,6-difluoro-2-methylquinoline

Abstract

This compound is a key heterocyclic building block in contemporary drug discovery and materials science. Its unique electronic and structural properties make it a valuable scaffold for synthesizing novel compounds with significant biological and pharmaceutical potential.[1] The successful outcome of synthetic transformations involving this quinoline derivative—such as Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, or nucleophilic aromatic substitutions—is critically dependent on precise reaction control. Effective reaction monitoring is therefore not a trivial procedural step but a cornerstone of process optimization, enabling researchers to maximize yields, minimize impurity formation, and confirm reaction endpoints with confidence.

This document provides a comprehensive guide to established . We will explore the mechanistic rationale behind various analytical techniques, from rapid qualitative assessments to rigorous quantitative analyses, ensuring that researchers can make informed decisions tailored to their specific experimental needs.

Strategic Selection of a Monitoring Protocol

The choice of an analytical technique is dictated by the specific requirements of the reaction, including the chemical properties of the reactants and products, the reaction scale, the desired level of precision, and the available instrumentation. A logical approach to selecting the most suitable method is crucial for efficient workflow and reliable data generation.

The following decision-making framework illustrates a typical selection process for an appropriate monitoring technique.

G Protocol Selection Workflow Start Reaction Start Qualitative Need quick qualitative check? (e.g., presence/absence of starting material) Start->Qualitative Quantitative Need quantitative data? (e.g., conversion %, kinetics) Qualitative->Quantitative No TLC Thin-Layer Chromatography (TLC) Qualitative->TLC Yes Volatile Are components volatile & thermally stable? Quantitative->Volatile Yes InSitu Need real-time kinetic data without sampling? Quantitative->InSitu No HPLC High-Performance Liquid Chromatography (HPLC) Volatile->HPLC No GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Volatile->GCMS Yes NMR_atline At-line NMR Spectroscopy (manual sampling) InSitu->NMR_atline No NMR_insitu In-situ NMR Spectroscopy InSitu->NMR_insitu Yes HPLC->NMR_atline Structural confirmation needed GCMS->NMR_atline Structural confirmation needed

Caption: Decision-making flowchart for selecting a monitoring technique.

Thin-Layer Chromatography (TLC): The First Line of Analysis

Thin-Layer Chromatography is an indispensable tool for rapid, cost-effective, and semi-quantitative monitoring of organic reactions.[2] It operates on the principle of differential partitioning of components between a stationary phase (e.g., silica gel) and a liquid mobile phase. Its primary utility is to quickly visualize the disappearance of the starting material and the appearance of the product(s).

Causality Behind the Method

The polarity difference between the starting material (this compound) and the expected product is the key to successful TLC monitoring. For instance, in a Suzuki coupling where the bromine atom is replaced by a larger, often less polar, aryl group, the product will typically exhibit a different retention factor (Rƒ) than the starting material. By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane), one can unambiguously track the reaction's progress.[3]

Experimental Protocol: TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spotting:

    • Dissolve a small amount of the pure starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot it onto the "SM" and "CO" lanes.

    • Withdraw a small aliquot (1-2 drops) from the reaction vessel using a glass capillary. Quench it in a vial containing ~0.5 mL of a suitable solvent.

    • Spot the diluted reaction mixture onto the "CO" and "RXN" lanes.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (eluent). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (typically at 254 nm). Circle the visible spots. If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or iodine).

  • Interpretation: A successful reaction will show the spot corresponding to the starting material diminishing in the "RXN" lane over time, while a new spot for the product appears. The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.[2]

Data Presentation: Recommended TLC Solvent Systems

The choice of eluent is critical. The goal is an Rƒ value of ~0.3-0.5 for the starting material to allow clear separation from the product.

Reaction TypeStarting Eluent System (v/v)PolarityRationale & Notes
General Purpose / Suzuki Coupling20% Ethyl Acetate in HexanesLow to MediumGood starting point for separating the moderately polar quinoline from less polar products. Adjust ratio as needed.
Nucleophilic Aromatic Substitution30-50% Ethyl Acetate in HexanesMediumProducts may be more polar if the nucleophile contains heteroatoms (e.g., -OH, -NHR).
C-H Functionalization10-30% Dichloromethane in HexanesLowUseful for reactions where polarity changes are subtle. Dichloromethane provides different selectivity.

High-Performance Liquid Chromatography (HPLC): Quantitative Insight

For precise, quantitative analysis of reaction conversion and purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[4] It offers superior resolution, sensitivity, and reproducibility compared to TLC.

Causality Behind the Method

RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus have longer retention times. By monitoring the peak area of the starting material and the product over time, one can calculate the exact percentage of conversion.

G HPLC Monitoring Workflow Start Sample Reaction Mixture Quench Quench Aliquot (e.g., in cold MeCN) Start->Quench Dilute Dilute to Analytical Concentration (~1 mg/mL) Quench->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Analyze Analyze Chromatogram: - Identify Peaks - Integrate Areas Inject->Analyze Calculate Calculate % Conversion & Purity Analyze->Calculate End Report Results Calculate->End

Caption: Standard workflow for HPLC reaction monitoring.

Experimental Protocol: HPLC Monitoring
  • Method Development: Before starting the reaction, develop an HPLC method that cleanly separates the starting material from all other reagents and expected products. Inject a solution of the pure this compound to determine its retention time.

  • Sampling: At timed intervals, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Sample Preparation: Immediately quench the aliquot in a known volume (e.g., 1 mL) of the mobile phase or acetonitrile to stop the reaction and dilute the sample. If particulates are present, filter the sample through a 0.45 µm syringe filter.

  • Injection & Analysis: Inject the prepared sample into the HPLC system.

  • Data Processing: Integrate the peak areas for the starting material and the product. Calculate the percent conversion using the formula: % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100

Data Presentation: Starting HPLC Method Parameters
ParameterRecommended ConditionRationale & Notes
Column C18, 250 x 4.6 mm, 5 µmStandard for reverse-phase separation of small organic molecules.[4]
Mobile Phase A Water + 0.1% Formic Acid or TFAAcid modifier improves peak shape for nitrogen-containing heterocycles.
Mobile Phase B Acetonitrile + 0.1% Formic Acid or TFACommon organic modifier with good UV transparency.
Gradient 10% B to 95% B over 20 minutesA broad gradient is a good starting point to elute all components.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nmQuinolines typically have strong absorbance in this range. A DAD allows for full spectrum analysis.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for compounds that are volatile and thermally stable.[5] While the target quinoline is likely suitable, thermal degradation of brominated compounds can sometimes be a concern and should be evaluated.[6]

Causality Behind the Method

In GC, compounds are separated based on their boiling points and interactions with a stationary phase within a long capillary column. After separation, the compounds enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification, while the total ion chromatogram (TIC) is used for quantification.[5]

Experimental Protocol: GC-MS Monitoring
  • Sampling & Preparation: Withdraw an aliquot from the reaction. Quench and dilute it in a volatile solvent like ethyl acetate or dichloromethane.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet. The high temperature of the inlet vaporizes the sample.

  • Analysis: The components are separated on the column and detected by the MS.

  • Data Interpretation: Monitor the reaction by observing the decrease in the peak area of the starting material in the TIC and the increase in the product's peak area. Confirm the identity of each peak by comparing its mass spectrum to a reference spectrum or by analyzing its fragmentation pattern.

Data Presentation: Starting GC-MS Method Parameters
ParameterRecommended ConditionRationale & Notes
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA general-purpose, low-polarity column suitable for a wide range of organic compounds.
Inlet Temp. 250 °CEnsures rapid vaporization without thermal degradation. May need optimization.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Oven Program Start at 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 minA typical program to separate compounds with varying boiling points.
MS Source Temp. 230 °CStandard EI source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 50 - 500 m/zCovers the expected molecular weights of the starting material and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

NMR spectroscopy provides unparalleled insight into molecular structure, making it a definitive tool for confirming product formation. It can be used "at-line" by analyzing discrete samples or "in-situ" for real-time, continuous monitoring.[7][8][9]

Protocol 1: At-line ¹H NMR Monitoring

This is the most common use of NMR for reaction monitoring.

  • Sampling: Withdraw a larger aliquot (0.1-0.5 mL) from the reaction.

  • Workup: Quench the reaction and perform a rapid workup (e.g., dilute with solvent, wash with water/brine, dry with Na₂SO₄).

  • Preparation: Evaporate the solvent and dissolve the crude residue in a deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire a ¹H NMR spectrum. The disappearance of a key proton signal from the starting material (e.g., the proton at the C7 position) and the appearance of new signals in the aromatic region corresponding to the product are clear indicators of reaction progress. Integration of these signals can provide a quantitative measure of conversion.

Protocol 2: In-situ NMR Monitoring

This advanced technique allows for the collection of kinetic data by observing the reaction directly inside the NMR spectrometer.[8]

  • Setup: The reaction is set up directly in an NMR tube using a deuterated solvent. One of the reactants can be placed in a capillary insert and injected at the start of the experiment.[7]

  • Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals.

  • Analysis: The integrals of reactant and product peaks are plotted against time to generate a reaction profile. This is exceptionally powerful for mechanistic studies and kinetic analysis.

  • Challenges: This method requires careful setup and can be complicated by changes in sample temperature, volume, and magnetic field homogeneity during the reaction.[10]

Troubleshooting & Best Practices

IssueTechnique(s)Potential CauseSuggested Solution
Streaking Spots TLCSample is too concentrated; Inappropriate solvent system.Dilute the sample; Change the mobile phase polarity.
No Separation TLC, HPLC, GCMobile phase/gradient is too strong or too weak.Systematically vary the eluent composition or temperature gradient.
Broad/Tailing Peaks HPLC, GCColumn degradation; Acidic/basic nature of analyte.Use a guard column; Add a modifier (e.g., TFA, triethylamine) to the mobile phase.
Poor NMR Resolution NMRInhomogeneous magnetic field (poor shimming); Particulates in the sample.Re-shim the spectrometer; Filter the NMR sample through a cotton plug.
Reaction Stalled AllCatalyst deactivation; Insufficient temperature; Reagent degradation.Use monitoring data to diagnose the problem. May require adding more catalyst or reagent.

References

  • ChemBK. (2024). 8-Bromo-5,6-difluoro-2-methyl-quinoline. Retrieved from [Link]

  • 8-Bromo-2-methylquinoline. (n.d.). PubMed Central (PMC) - NIH. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Identification and Quantitation of Brominated Fire Retardants. (n.d.). ASTM Digital Library. Retrieved from [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • A Case Study of Employing Spectroscopic Tools for Monitoring Reactions in the Developmental Stage of a Combinatorial Chemistry Library. (n.d.). ACS Publications. Retrieved from [Link]

  • Recent Progress in the Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. (2008). PubMed. Retrieved from [Link]

  • Spectroscopic Methods for Studying Reaction Mechanisms. (n.d.). IGI Global. Retrieved from [Link]

  • Principles of Organic Spectroscopy. (n.d.). Open Access Journals. Retrieved from [Link]

  • NMR techniques for in situ reaction monitoring. (n.d.). ResearchGate. Retrieved from [Link]

  • Detection Progress of Selected Drugs in TLC. (n.d.). PubMed Central (PMC) - NIH. Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry Metabolic Profiling.... (2021). ResearchGate. Retrieved from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (n.d.). ACS Publications. Retrieved from [Link]

  • 2.3B: Uses of TLC. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma. Retrieved from [Link]

  • Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes.... (n.d.). MDPI. Retrieved from [Link]

  • Integrated Volatile Metabolome and Transcriptome Analysis.... (n.d.). MDPI. Retrieved from [Link]

  • How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Develop In-Situ NMR Analysis for Reaction Monitoring. (n.d.). Patsnap Eureka. Retrieved from [Link]

  • Shao, C., et al. (2023). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides.... RSC Publishing. Retrieved from [Link]

  • Mass Spectrometric Studies of Organic Ion/Molecule Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative NMR methods for reaction and process monitoring. (n.d.). RPTU. Retrieved from [Link]

  • thin-layer chromatography-flame ionization: Topics. (n.d.). Science.gov. Retrieved from [Link]

  • Nickel-Catalyzed Site-Selective C–H Bond Difluoroalkylation of 8-Aminoquinolines on the C5-Position. (n.d.). ACS Publications. Retrieved from [Link]

  • NMR reaction monitoring in flow synthesis. (2017). PubMed Central (PMC) - NIH. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 8-Bromo-5,6-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-8Br-FQ-Opt Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "8-Position Paradox"

You are encountering difficulty with 8-Bromo-5,6-difluoro-2-methylquinoline . This substrate presents a classic "perfect storm" of competing electronic and steric effects, often referred to in our lab as the "8-Position Paradox."

  • Steric Blockade: The 8-position is peri-planar to the quinoline nitrogen (N1). This creates severe steric hindrance for the incoming boronic acid during transmetallation.

  • Catalyst Trapping: Following oxidative addition, the Palladium (Pd) atom at C8 is spatially positioned to coordinate with the N1 lone pair, forming a stable, inactive 4-membered palladacycle (chelate effect).

  • Electronic Instability: The 5,6-difluoro substitution makes the ring highly electron-deficient. While this accelerates oxidative addition, it drastically increases the rate of protodehalogenation (hydrodebromination), where the bromide is replaced by a hydrogen atom rather than the coupling partner.

This guide provides a validated optimization workflow to overcome these specific failure modes.

Module 1: The Catalyst System (The Engine)

Standard Pd(


)

or Pd(dppf)

protocols will likely fail or stall at <30% conversion.
You must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) to prevent N-coordination and facilitate oxidative addition.
Recommended Catalyst Systems
ComponentRecommendationMechanism of Action
Ligand XPhos or RuPhos The extreme bulk of the isopropyl/cyclohexyl groups prevents the quinoline Nitrogen from binding to the Pd center (preventing the "Catalyst Trap").
Precatalyst XPhos Pd G3/G4 Generates active Pd(0) and ligand in a 1:1 ratio immediately upon heating. Avoids the induction period of Pd(OAc)

+ Ligand mixing.
Loading 1.0 - 3.0 mol% Higher loading is rarely needed if the active species is protected from N-poisoning.
Why Not Standard Ligands?

Standard ligands like


 lack the steric bulk to stop the N1 nitrogen from displacing a ligand and shutting down the cycle.

Module 2: Reaction Environment (The Chassis)

The 5,6-difluoro motif makes your ring "acidic" and prone to stripping protons from the environment (protodehalogenation).

Solvent & Base Matrix
VariableRecommendationRationale
Base

(3.0 equiv)
Milder than carbonates; high solubility in water mixtures. Reduces base-mediated decomposition of the fluoro-quinoline.
Solvent 1,4-Dioxane /

(4:1)
The "Gold Standard." Dioxane has the high boiling point needed to force transmetallation past the steric barrier.
Alternative Toluene /

(10:1)
Use if protodehalogenation is >10%. The non-polar nature reduces the availability of protons for the side reaction.
Additives None initially Avoid alcohols (MeOH, EtOH) as cosolvents; they are hydrogen sources for protodehalogenation.

Module 3: Troubleshooting & Diagnostics (FAQ)

Q1: My reaction turns black immediately, and I recover mostly starting material.

Diagnosis: Catalyst decomposition ("Pd Black" formation). Cause: The oxidative addition is slow, or the active Pd(0) is unstable. Fix: Switch to XPhos Pd G3 . The precatalyst structure stabilizes the Pd(0) amine complex until it enters the cycle. Ensure your solvent is rigorously degassed (sparged with Argon for 15 mins).

Q2: I see a new spot on TLC/LCMS that matches the mass of the starting material minus Br plus H (M-79+1).

Diagnosis: Protodehalogenation (Formation of 5,6-difluoro-2-methylquinoline). Cause: The Ar-Pd-Br intermediate is reacting with moisture or solvent protons instead of the boronic acid. Fix:

  • Increase Boronic Acid: Use 1.5–2.0 equivalents.

  • Dry Conditions: Switch to anhydrous Dioxane and use finely ground, anhydrous

    
    . Add 10 mol% water (strictly controlled) if the base is insoluble, or use a phase transfer catalyst (TBAB).
    
  • Temperature: Lower the temperature to 80°C. High temps favor the side reaction.

Q3: The reaction stalls at 60% conversion.

Diagnosis: Catalyst Poisoning or Boronic Acid Degradation. Fix:

  • Add More Boronic Acid: Add a second portion (0.5 equiv) after 2 hours.

  • Check pH: As the reaction progresses, the pH drops. Ensure excess base is present.

Visualization: The "Catalyst Trap" & Optimization Logic

SuzukiOptimization Start Start: 8-Br-5,6-difluoro-2-Me-quinoline OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Pd(0) Trap TRAP: N-Coordination (Stable Palladacycle) OxAdd->Trap Small Ligand (PPh3) N-binds Pd Proto FAILURE: Protodehalogenation (Ar-H formed) OxAdd->Proto Moisture/Alcohol Electron Deficient Ring BulkyLigand SOLUTION: Bulky Ligand (XPhos/RuPhos) OxAdd->BulkyLigand Steric Protection TransMet Transmetallation (Rate Limiting Step) BulkyLigand->TransMet Blocks N-binding Product Success: Coupled Product TransMet->Product Reductive Elimination

Caption: Figure 1. The mechanistic pathway showing the "Catalyst Trap" (N-coordination) and Protodehalogenation risks, and how bulky ligands bypass these failures.

Standardized High-Yield Protocol

Target: 1.0 mmol Scale Yield Expectation: 85-95% Isolated Yield

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial. Equip with a magnetic stir bar.

  • Reagents:

    • Substrate (1.0 equiv, 1.0 mmol)

    • Boronic Acid (1.5 equiv, 1.5 mmol)

    • Catalyst: XPhos Pd G3 (2.0 mol%, 17 mg)

    • Base:

      
       (3.0 equiv, 636 mg)
      
  • Solvent: Add 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).

    • Note: If using anhydrous conditions to stop dehalogenation, omit water and use anhydrous Dioxane.

  • Degassing: Sparge the mixture with Argon/Nitrogen for 5 minutes (subsurface bubbling).

  • Reaction: Seal the vessel. Heat to 100°C for 2–4 hours.

    • Monitor: Check LCMS at 1 hour. If Ar-H (dehalogenated byproduct) > 5%, drop temp to 80°C.

  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[1] Link

  • Hazari, N., et al. "Palladium-Catalyzed Cross-Coupling: A Historical Context and Future Outlook." Chemical Reviews, 2010.[2] Link

  • Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Suzuki−Miyaura Coupling: The Role of Protodeboronation." Journal of Organic Chemistry, 2010. Link

  • Sigma-Aldrich Technical Guide. "Buchwald Precatalysts User Guide." Link

Sources

purification challenges of 8-Bromo-5,6-difluoro-2-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Case #8B-56DF-MQ Subject: Purification & Isolation Protocols for 8-Bromo-5,6-difluoro-2-methylquinoline Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Molecule & The Challenge

User Problem: "I am observing multiple spots on TLC, streaking during flash chromatography, and inseparable impurities in my this compound batch."

Technical Diagnosis: This scaffold presents a "Perfect Storm" of purification challenges due to three conflicting physicochemical properties:

  • Regioisomerism: The synthesis (likely from 3,4-difluoroaniline via Doebner-Miller or Skraup) inherently generates the 5,6-difluoro and 6,7-difluoro isomers. These possess nearly identical polarity.

  • Weak Basicity: The quinoline nitrogen is basic (

    
     due to electron-withdrawing fluorine), leading to interaction with silanols on silica gel (streaking).
    
  • Lipophilicity: The 8-Bromo and 2-Methyl groups significantly increase

    
    , causing poor solubility in polar mobile phases and "oiling out" during recrystallization.
    

Purification Decision Matrix

Before proceeding, determine your primary impurity profile using the decision tree below.

PurificationStrategy Start Start: Crude Reaction Mixture CheckTLC Analyze Purity (TLC/LC-MS) Start->CheckTLC BulkImpurity Bulk Tar/Aniline Impurities? CheckTLC->BulkImpurity Low Purity (<80%) IsomerIssue Isomer Separation Needed? (5,6-F vs 6,7-F) BasicityIssue Streaking/Tailing? IsomerIssue->BasicityIssue No Recryst Protocol B: Recrystallization (Solubility/Isomer Enrichment) IsomerIssue->Recryst Yes (First Pass) BasicityIssue->Recryst No (Final Step) Flash Protocol C: Modified Chromatography (Final Polish) BasicityIssue->Flash Yes BulkImpurity->IsomerIssue No AcidBase Protocol A: Acid-Base Extraction (Chemical Cleanup) BulkImpurity->AcidBase Yes AcidBase->IsomerIssue Recryst->BasicityIssue

Figure 1: Strategic workflow for isolating halogenated quinolines. Prioritize chemical cleanup (Acid-Base) before attempting chromatography to prevent column fouling.

Technical Solutions & Protocols

Protocol A: Acid-Base Extraction (The "Chemical Cleanup")

Use this to remove non-basic impurities (tar, starting aldehydes) and unreacted anilines.

The Science: The 5,6-difluoro substitution lowers the


 of the quinoline nitrogen. Standard extraction at pH 4-5 may fail to fully protonate the product. You must drive the pH below 2.

Step-by-Step:

  • Dissolution: Dissolve crude residue in EtOAc (Ethyl Acetate).

  • Protonation: Extract the organic layer 2x with 1M HCl .

    • Observation: The product moves to the aqueous phase (as the hydrochloride salt). Non-basic tars remain in the EtOAc.

  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc to remove trapped neutrals.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or NH₄OH until pH > 10.

    • Critical: The product will precipitate as a solid or oil out.

  • Recovery: Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane).

  • Drying: Dry over Na₂SO₄ and concentrate.

Protocol B: Recrystallization (Isomer Enrichment)

Use this when chromatography fails to separate the 5,6-difluoro isomer from the 6,7-difluoro isomer.

The Science: Fluorinated regioisomers often have distinct crystal packing energies due to different


 stacking capabilities.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ApplicationNotes
Ethanol (Abs) 100%General PurityDissolve hot; cool slowly to 4°C.
Heptane / Toluene 9:1 to 5:1Isomer SeparationDissolve in min. Toluene; add Heptane until cloudy.
MeOH / Water VariablePolarity CheckGood for removing inorganic salts (ZnCl₂).

Troubleshooting "Oiling Out": If the product forms an oil instead of crystals:

  • Re-heat to dissolve.

  • Add a seed crystal (if available) or scratch the glass.

  • Cool slower: Wrap the flask in foil/cotton to slow the thermal gradient. Rapid cooling traps impurities and causes oiling.

Protocol C: Chromatographic Separation (The "Streaking" Fix)

Use this for final purification.

Issue: The basic nitrogen interacts with acidic silanols on silica, causing peak tailing. Solution: Deactivate the silica surface.

Mobile Phase Modifiers:

  • Triethylamine (TEA): Add 1% TEA to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).

    • Mechanism:[1][2][3][4][5] TEA is a stronger base; it saturates the silanol sites, allowing the quinoline to elute cleanly.

  • Ammonia-Doped Methanol: Use 10% (7N NH₃ in MeOH) in DCM.

Stationary Phase Selection for Isomers: If standard silica fails to separate regioisomers, switch to Phenyl-Hexyl or PFP (Pentafluorophenyl) phases.

  • Why? These phases interact with the fluorine atoms on the quinoline ring via specific

    
     and dipole-dipole interactions, offering selectivity that C18 or Silica cannot provide [1].
    

Frequently Asked Questions (FAQ)

Q1: Why does my product turn dark/brown upon standing?

  • A: Quinolines, especially halo-derivatives, are light-sensitive and prone to oxidation. Store the purified solid in amber vials under Argon/Nitrogen at -20°C. The "browning" is often a surface oxide layer; a quick wash with cold hexanes can often restore the color.

Q2: I lost my bromine atom during a Suzuki coupling attempt. Why?

  • A: The 8-bromo position is sterically crowded but electronically activated. If utilizing Pd-catalysis, Protodebromination is a major side reaction, especially if the reaction is overheated or if the catalyst load is too high.

    • Fix: Use milder bases (e.g., K₃PO₄ instead of NaOtBu) and lower temperatures.

Q3: Can I use Alumina instead of Silica?

  • A: Yes. Neutral Alumina (Activity Grade II-III) is often superior for basic heterocycles like quinolines because it lacks the acidic protons of silica, eliminating the need for TEA modifiers.

References

  • Separation of Fluoro-Isomers: Title: HPLC Separation of Positional Isomers of Fluoroquinolines. Source: Agilent Technologies / Sigma-Aldrich Technical Notes.
  • General Quinoline Synthesis & Purification

    • Title: Synthesis of 8-bromo-2-methylquinoline derivatives (General Skraup/Doebner-Miller protocols).
    • Source: N
    • URL:[Link]

  • Recrystallization Strategies

    • Title: Recrystallization Guide: Solvents and Troubleshooting.
    • Source: MIT OpenCourseWare / Mettler Toledo.
    • URL:[Link]

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

troubleshooting guide for Heck reactions with 8-Bromo-5,6-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 8-Bromo-5,6-difluoro-2-methylquinoline (CAS: N/A - Custom Intermediate)

Executive Summary: The Substrate Challenge

You are attempting a Heck cross-coupling on This compound . This is a high-difficulty substrate. Unlike standard aryl bromides, this molecule presents a "perfect storm" of steric and electronic challenges that frequently lead to reaction stalling or catalyst deactivation.

The Three Critical Failure Points:

  • The "Peri" Steric Wall: The C8-Bromine is sterically crowded by the C1-Nitrogen and the C7-Hydrogen. Standard Pd(PPh

    
    )
    
    
    
    catalysts often fail to undergo oxidative addition here.
  • Catalyst Poisoning (The N-Trap): The quinoline nitrogen (N1) has a localized lone pair that strongly coordinates to electrophilic Pd(II) species, forming a stable, inactive "off-cycle" complex.

  • Electronic Deactivation: While the 5,6-difluoro substitution makes the ring electron-deficient (theoretically aiding oxidative addition), it also destabilizes the Pd-Aryl intermediate, increasing the risk of proto-dehalogenation (replacing Br with H) rather than coupling.

Diagnostic Workflow

Before altering your chemistry, use this logic flow to identify the specific bottleneck in your reaction.

TroubleshootingFlow Start Reaction Outcome Analysis LowConv Low Conversion (<10%) Start->LowConv DeHal Product is De-brominated? Start->DeHal Regio Wrong Regioisomer? Start->Regio StartMat Recovered Starting Material? LowConv->StartMat Yes N_Poison Issue: N-Coordination Poisoning Action: Switch to Bulky Ligand (XPhos) StartMat->N_Poison Likely OxAdd Issue: Failed Oxidative Addition Action: Increase Temp / Use Pd-PEPPSI StartMat->OxAdd If Ligand is already bulky Reduct Issue: Hydride Source Contamination Action: Dry Solvents / Change Base DeHal->Reduct Yes Electro Issue: Electronic Mismatch Action: Switch to Cationic Pathway (Ag salts) Regio->Electro Yes

Figure 1: Decision tree for diagnosing failure modes in 8-bromoquinoline couplings.

Technical Q&A: Specific Failure Modes
Q1: My reaction turns black immediately (Pd black) and conversion stops at <5%. Why?

Diagnosis: The catalyst is decomposing before it can insert into the C-Br bond. Technical Explanation: The 8-position is sterically hindered. If the ligand is not bulky enough to force the Pd onto the substrate, or if the binding constant to the quinoline Nitrogen is higher than the phosphine, the Pd sheds its ligands and aggregates into inactive Pd(0) nanoparticles (Pd black). Solution:

  • Switch Ligand: Move to Buchwald Ligands (specifically XPhos or BrettPhos ). These are extremely bulky and electron-rich. They form a "roof" over the Pd, preventing N-coordination and forcing the Pd into the hindered C-Br bond [1].

  • Alternative: Use P(t-Bu)

    
     . The extreme bulk prevents the formation of inactive dimers.
    
Q2: I see the product, but also a significant amount of 5,6-difluoro-2-methylquinoline (hydro-dehalogenation).

Diagnosis: The catalytic cycle is entering a reductive elimination pathway with a hydride instead of the alkene. Technical Explanation: Electron-deficient rings (due to the 5,6-difluoro pattern) make the Pd-Aryl bond more polarized. If the reaction contains trace water or if the base acts as a hydride donor (like triethylamine at high T), the Pd-Aryl species will grab a hydride and eliminate, stripping the bromine without coupling. Solution:

  • Change Base: Switch from amine bases (Et

    
    N) to inorganic carbonates (Cs
    
    
    
    CO
    
    
    or K
    
    
    PO
    
    
    ).
  • Solvent Control: Ensure strictly anhydrous DMF or DMAc.

  • Add Silver: Addition of Ag

    
    CO
    
    
    
    (1.0 equiv) can suppress this by scavenging the bromide and creating a cationic Pd intermediate that reacts faster with the alkene than it does with stray hydrides [2].
Q3: The reaction works but is extremely slow (48h+). Can I speed it up?

Diagnosis: The oxidative addition step is the rate-limiting step due to the "peri" effect (steric clash with the C1-Nitrogen). Solution:

  • Jeffery Conditions: Add TBAB (Tetrabutylammonium bromide) or TBAC (1.0 equiv).

  • Mechanism: The quaternary ammonium salt stabilizes the under-ligated Pd nanoparticles (acting as a "liquid support") and increases the reaction rate for sterically demanding substrates. This is often the "magic bullet" for 8-substituted quinolines [3].

Recommended "Gold Standard" Protocol

For This compound , standard Heck conditions (Pd(OAc)


/PPh

) are not recommended . Use the following optimized protocol designed for hindered, electron-deficient heterocycles.
Reagents & Stoichiometry
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate This compound1.0Limiting Reagent
Coupling Partner Acrylate / Styrene / Alkene1.5 - 2.0Excess required
Catalyst Pd(OAc)

0.05 (5 mol%)Pre-catalyst
Ligand XPhos or P(o-tol)

0.10 (10 mol%)Bulky ligand is critical
Base Cs

CO

2.0Anhydrous inorganic base
Additive TBAB 1.0Phase transfer / Stabilizer
Solvent DMF or DMAc 0.2 MHigh boiling point, polar
Step-by-Step Procedure
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[2]

  • Solids Addition: Add the quinoline substrate (1.0 equiv), Cs

    
    CO
    
    
    
    (2.0 equiv), and TBAB (1.0 equiv).
  • Catalyst Pre-complexation (Critical):

    • Option A (In-situ): Add Pd(OAc)

      
       and XPhos.
      
    • Option B (Pre-formed): Use Pd(crotyl)(XPhos)Cl precatalyst for better reproducibility.

  • Solvent & Alkene: Add anhydrous DMF (degassed) and the alkene (1.5 equiv) via syringe.

  • Degas: Sparge the mixture with Argon for 5 minutes. Oxygen is fatal to this electron-rich catalyst system.

  • Reaction: Seal the vial and heat to 100–110 °C for 12–24 hours.

    • Note: Do not exceed 130°C, as the difluoro-quinoline ring may degrade.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over MgSO

    
    , and concentrate.
    
Mechanistic Insight: The "Difluoro" Effect

The 5,6-difluoro substitution pattern is not just a structural feature; it actively alters the catalytic cycle.

Mechanism Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate PdII Pd(II)-Ar-Br (Electron Deficient) OxAdd->PdII F-atoms pull e- density Coord Alkene Coordination PdII->Coord + Alkene Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Elim->Pd0 - Product

Figure 2: The 5,6-difluoro substituents withdraw electron density from the ring, making the Pd(II) intermediate highly electrophilic. This increases the rate of alkene coordination but also makes the complex more susceptible to nucleophilic attack or reduction.

References
  • Surry, D. S., & Buchwald, S. W. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Validates the use of XPhos for hindered substrates).

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Foundational work on bulky phosphines for difficult oxidative additions).

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters. (The "Jeffery Conditions" reference for TBAB additives).

  • BenchChem Technical Notes. (2025). "Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines." (General guidance on quinoline nitrogen poisoning).

Sources

Technical Support Center: Workup Procedures for 8-Bromo-5,6-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Personality" of Your Molecule

You are working with 8-Bromo-5,6-difluoro-2-methylquinoline .[1] To successfully isolate this intermediate, you must understand how its structural features dictate its behavior in the separatory funnel.

  • The Electronic Trap: The quinoline ring is normally a weak base (pKa ~4.9). However, the electron-withdrawing effects of the 5,6-difluoro and 8-bromo substituents significantly lower the basicity of the nitrogen. Do not treat this as a standard basic amine.

  • The Coordination Risk: The nitrogen atom at position 1 and the bromine at position 8 create a "peri-effect" steric environment, yet the nitrogen remains a potent ligand for transition metals (Pd, Cu), leading to "sticky" metal residues that resist simple filtration.

  • The Stability Warning: The 5,6-difluoro motif activates the ring toward Nucleophilic Aromatic Substitution (SNAr), particularly if strong alkoxides are used at high temperatures.

Module 1: Extraction & Phase Separation Troubleshooting

Common Issue: "My product won't extract into the aqueous acid layer."

User Query: I tried to purify the quinoline by extracting it into 1M HCl to wash away non-basic impurities, but the product remained in the organic layer or formed an insoluble oil at the interface. Why?

Technical Diagnosis: Standard quinolines can be purified via "Acid/Base Extraction" (protonate into water


 wash organic 

basify water

extract product). However, This compound is an extremely weak base due to the inductive withdrawal of the halogens. Its conjugate acid pKa is likely < 3.0. In 1M HCl, it exists in an equilibrium that favors the organic phase or forms a lipophilic salt that "oils out" rather than dissolving in water.

The Solution: The Neutral Workup Protocol Do not rely on pH manipulation for purification. Treat this molecule as a neutral organic species .

Recommended Workflow
  • Dilution: Dilute reaction mixture with DCM or EtOAc (DCM is preferred for solubility).

  • Quench: Wash with saturated NH₄Cl (if reaction was basic) or NaHCO₃ (if acidic).

  • Phase Cut: Keep the Organic Layer .

  • Brine Wash: Essential to break emulsions caused by the fluorinated nature of the compound.

ExtractionLogic Start Crude Reaction Mixture Decision Is the goal to remove non-basic impurities? Start->Decision Standard Standard Acid Wash (1M HCl) NOT RECOMMENDED Decision->Standard Yes (Traditional) Recommended Neutral Workup Strategy Decision->Recommended No (Optimized) Risk Risk: Product oils out or stays in Organic phase Standard->Risk Step1 Dilute with DCM Recommended->Step1 Step2 Wash 1: Sat. NH4Cl (Neutralize) Step1->Step2 Step3 Wash 2: Brine (Remove Water) Step2->Step3 Step4 Dry (Na2SO4) & Concentrate Step3->Step4

Figure 1: Decision logic for extraction. Due to low basicity, standard acid-base extraction is inefficient and risky.

Module 2: Palladium Removal (Post-Coupling)

Common Issue: "The solid product is grey/brown instead of off-white."

User Query: I used this bromide in a Suzuki coupling. Even after column chromatography, the product has a dark tint and high residual Pd (confirmed by ICP-MS).

Technical Diagnosis: The quinoline nitrogen acts as a ligand, coordinating to residual Palladium (Pd). This Pd-N complex often co-elutes with the product on silica gel.

The Solution: Chelation vs. Scavenging You must break the Pd-N bond before or during the workup.

Protocol A: The "Cysteine Wash" (For large scale)

Best for: Removing bulk Pd from organic solutions before concentration.

  • Dissolve crude mixture in EtOAc .

  • Prepare a 10% w/v aqueous solution of N-Acetylcysteine (NAC) or L-Cysteine .

  • Stir the biphasic mixture vigorously at 40°C for 1 hour . (Heat is required to displace the Pd).

  • Separate layers. The Pd will migrate to the aqueous layer (turning it dark red/brown).

  • Wash organic layer with water and brine.

Protocol B: Solid Supported Scavengers (For high purity)

Best for: Final polishing of 100mg - 10g scales.

Scavenger TypeFunctionalityCompatibility
SiliaMetS® Thiol Metal ScavengerExcellent. High affinity for Pd(II).
SiliaMetS® DMT DimercaptotriazineGood. Broad spectrum, but Thiol is more specific for Pd-N complexes.
Celite Filtration AidPoor. Only removes precipitated Pd black, not soluble complexes.

Procedure:

  • Dissolve crude oil in THF or DCM (10 mL/g).

  • Add SiliaMetS® Thiol (4 equivalents relative to Pd loading).

  • Stir at RT for 4 hours or 50°C for 1 hour .

  • Filter through a 0.45µm pad.

Module 3: Stability & SNAr Risks

Common Issue: "I see a +16 mass shift (M+16) or -18 mass shift (M-18) in LCMS."

User Query: During workup of a reaction involving sodium ethoxide, I see a new impurity.

Technical Diagnosis: The 5,6-difluoro motif is activated.

  • M+16 (Hydrolysis): One of the Fluorines (likely C5 or C6) has been replaced by a Hydroxyl group (-OH). This happens if you heat the reaction in strong aqueous base.

  • M-4 (Ethoxy substitution): If you used Ethanol/Ethoxide, you might have replaced a Fluorine with an Ethoxy group.

The Solution: Temperature Control

  • Never heat this intermediate in the presence of strong alkoxides (NaOEt, KOtBu) unless the reaction is intended to displace the fluorine.

  • Quench Cold: Always quench reactions containing this starting material at 0°C .

  • Avoid Strong Bases in Workup: Use NaHCO₃ or K₂CO₃ rather than NaOH for pH adjustment.

Module 4: Crystallization & Isolation

User Query: The product is oiling out during recrystallization.

Technical Diagnosis: The methyl group and halogens make the molecule highly lipophilic, but the crystal lattice energy is high (mp 75-78°C). It requires a specific solvent polarity window to crystallize rather than oil.

Validated Crystallization System

Solvent Pair: Ethanol (Solvent) / Heptane (Anti-solvent).

  • Dissolve: Dissolve the crude solid in minimal hot Ethanol (60°C) .

  • Seed: Cool to 40°C. If available, add a seed crystal.

  • Precipitate: Add Heptane dropwise until persistent cloudiness appears.

  • Cool: Allow to cool slowly to Room Temperature, then to 0°C.

  • Filter: Wash with cold 10% EtOH/Heptane.

Visualizing the Workflow

WorkupFlow Rxn Reaction Complete (Suzuki/Buchwald) Quench Quench at 0°C (Sat. NH4Cl) Rxn->Quench Scavenge Pd Removal Step (NAC Wash or SiliaMetS) Quench->Scavenge If Pd used Extract Extraction (DCM or EtOAc) Scavenge->Extract Dry Dry & Concentrate Extract->Dry Cryst Crystallize (EtOH / Heptane) Dry->Cryst

Figure 2: Optimized linear workflow for isolation, prioritizing Pd removal and crystallization.

References

  • ChemicalBook. (2024). 8-Bromo-5,6-difluoro-2-methyl-quinoline Properties and Solubility Data. Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (General reference for NAC/Cysteine washes).
  • Biotage. (2023).[2] How to Remove Palladium in Three Easy Steps. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanism and Regioselectivity. Retrieved from

  • National Institutes of Health (NIH). (2009). Crystal structure of 8-bromo-2-methylquinoline. PMC2969871. (Structural analog reference for packing/crystallization behavior). Retrieved from

Sources

impact of solvent on the reactivity of 8-Bromo-5,6-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Bromo-5,6-difluoro-2-methylquinoline

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile synthetic intermediate. The unique electronic properties of this molecule—stemming from the electron-withdrawing fluorine atoms and the synthetically valuable bromo group—present both opportunities and challenges. The choice of solvent is paramount, often dictating the success, yield, and selectivity of a given reaction.

This guide is structured as a series of questions you might encounter in your work, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during reactions with this compound, with a focus on solvent-related causes and solutions.

Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is giving very low yield or failing to proceed. What's going wrong?

This is a common issue when the reaction medium is not optimized. The SNAr reaction on this substrate is heavily influenced by the solvent's ability to facilitate the formation of the key Meisenheimer intermediate.

  • Plausible Cause: You might be using a protic solvent (e.g., ethanol, methanol, water). Protic solvents possess acidic protons that can form strong hydrogen bonds with your nucleophile. This "caging" effect, or solvation, stabilizes the nucleophile, effectively lowering its energy and making it less reactive.[1][2] While these solvents can stabilize the charged intermediate, their deactivation of the nucleophile is often the overriding, detrimental factor.

  • Expert Recommendation & Solution: Switch to a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN) are ideal for SNAr reactions.[3] These solvents have large dipole moments to dissolve the reactants and stabilize the charged Meisenheimer complex, but they lack acidic protons.[3][4] They solvate the nucleophile's counter-cation, leaving the anionic nucleophile "naked" and highly reactive, which significantly accelerates the rate of nucleophilic attack.[1][5]

  • Protocol Insight: A General SNAr Procedure

    • To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Add a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1-0.5 M concentration). The starting material is soluble in DMSO and chloroform.[6]

    • Add the nucleophile (1.1-1.5 eq) and a non-nucleophilic base if required (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

    • Heat the reaction to the desired temperature (typically 80-150 °C) and monitor by TLC or LC-MS until starting material is consumed.

    • Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate), and purify by column chromatography.

Question 2: I am observing a mixture of products in my SNAr reaction, suggesting a loss of regioselectivity. How can I favor substitution at the C8-Br position?

The presence of three halogen atoms (one Br, two F) creates the potential for competitive substitution, although the electronics of the system heavily favor a specific pathway.

  • Plausible Cause: The reaction conditions may be too harsh, or the combination of base and solvent may be promoting unwanted side reactions. For instance, in reactions with polyfluoroarenes, a combination of a strong base like K₂CO₃ in a highly polar solvent like DMF can sometimes lead to multiple substitutions.[7] While the C-Br bond is generally more labile, the strong electron-withdrawing effect of the fluorine atoms activates the entire ring for nucleophilic attack.[8]

  • Expert Recommendation & Solution:

    • Moderate the Conditions: Reduce the reaction temperature. SNAr reactions are often kinetically controlled, and lower temperatures can enhance selectivity.

    • Optimize Base/Solvent System: A milder base such as K₃PO₄ in a less aggressive solvent like Acetonitrile (MeCN) can provide greater selectivity for mono-substitution on polyhalogenated aromatic systems.[7]

    • Confirm Solubility: Ensure the starting material is fully dissolved. Poor solubility can lead to inconsistent reaction profiles. This compound is soluble in organic solvents like ethanol, DMSO, and chloroform.[6]

Question 3: My Suzuki-Miyaura cross-coupling reaction is sluggish, and I see significant starting material decomposition (debromination). How can I improve this?

The Suzuki coupling is a powerful tool for C-C bond formation at the C8 position, but it is a complex catalytic cycle where solvent plays multiple critical roles.

  • Plausible Cause: The solvent system is failing to support one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[9]

    • Catalyst Insolubility: The palladium catalyst may not be soluble in the chosen solvent, preventing it from entering the catalytic cycle.

    • Inefficient Transmetalation: This step often requires a base and, in many cases, the presence of water to form a palladium-hydroxo species that facilitates the transfer of the organic group from boron to palladium.[10] Anhydrous conditions can sometimes hinder this step.

    • Decomposition: The combination of solvent, base, and temperature may be promoting proto-debromination of the starting material or decomposition of the palladium catalyst.

  • Expert Recommendation & Solution: Employ a biphasic or well-chosen single-solvent system.

    • Classic Biphasic System: A mixture of a non-polar organic solvent (e.g., Toluene, Dioxane) and an aqueous solution of the base (e.g., Na₂CO₃, K₃PO₄) is a robust starting point. The organic solvent dissolves the quinoline and the catalyst, while the base resides in the aqueous phase. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

    • Homogeneous Systems: In some cases, a single polar aprotic solvent like DMF or DME can be effective, particularly with bases like Cs₂CO₃ or K₃PO₄ that have some organic solubility. This can sometimes lead to faster reaction rates.

Solvent Recommendations for Key Reactions
Reaction TypeRecommended SolventsTypical BaseRationale & Key Considerations
SNAr DMF, DMSO, NMP, MeCNK₂CO₃, Cs₂CO₃, DBUPolar aprotic solvents enhance nucleophile reactivity and stabilize the charged Meisenheimer intermediate.[3] Avoid protic solvents.
Suzuki-Miyaura Toluene/H₂O, Dioxane/H₂O, DMENa₂CO₃, K₃PO₄, Cs₂CO₃Biphasic systems are robust. Water often facilitates the crucial transmetalation step.[10] Solvent choice impacts catalyst stability and solubility.
Buchwald-Hartwig Toluene, Dioxane, THFNaOtBu, K₃PO₄, Cs₂CO₃Requires anhydrous, aprotic solvents to avoid reaction with the strong bases typically used. Solvent must prevent catalyst aggregation.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding solvent effects on the reactivity of this compound.

Q: Why are polar aprotic solvents so effective for SNAr reactions?

A: The effectiveness of polar aprotic solvents in SNAr reactions is rooted in their unique solvation properties. The mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), and the rate-determining step is typically the initial attack of the nucleophile.[8] Polar aprotic solvents accelerate this step in two ways:

  • Nucleophile Desolvation: They effectively solvate cations but poorly solvate anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive, increasing its kinetic energy for the attack.[1][2]

  • Intermediate Stabilization: Their high polarity stabilizes the charge-delocalized Meisenheimer complex, lowering the activation energy of the transition state leading to it.

The diagram below illustrates the mechanistic advantage conferred by polar aprotic solvents.

cluster_0 Reaction Pathway in Polar Aprotic Solvent cluster_1 Reaction Pathway in Polar Protic Solvent Reactants Reactants (Quinoline + Nu⁻) TS1_Aprotic Lower Energy Transition State Reactants->TS1_Aprotic  Fast Attack (Naked Nucleophile) Intermediate Stabilized Meisenheimer Complex TS1_Aprotic->Intermediate Product SNAr Product Intermediate->Product Leaving Group Departure Reactants_Protic Reactants (Quinoline + Nu⁻) TS1_Protic Higher Energy Transition State Reactants_Protic->TS1_Protic Slow Attack (Solvated Nucleophile) Intermediate_Protic H-Bonded Meisenheimer Complex TS1_Protic->Intermediate_Protic Product_Protic SNAr Product Intermediate_Protic->Product_Protic Start Start: Choose Cross-Coupling Solvent BaseType What is your base? Start->BaseType BaseInorganic Inorganic & Water-Soluble? (e.g., Na₂CO₃, K₃PO₄) BaseType->BaseInorganic Yes BaseOrganic Organic-Soluble / Strong? (e.g., NaO-t-Bu, Cs₂CO₃, DBU) BaseType->BaseOrganic No Biphasic Use Biphasic System (Toluene/H₂O, Dioxane/H₂O) BaseInorganic->Biphasic Anhydrous Use Anhydrous Aprotic Solvent (Toluene, Dioxane, THF, DMF) BaseOrganic->Anhydrous Biphasic_Why Rationale: - Dissolves organic & inorganic components - Water aids transmetalation in Suzuki - Minimizes side reactions Biphasic->Biphasic_Why Anhydrous_Why Rationale: - Prevents reaction with strong base - Ensures catalyst stability - Required for Buchwald-Hartwig Anhydrous->Anhydrous_Why

Caption: Decision tree for cross-coupling solvent selection.

Q: Can the solvent influence the mechanism of a substitution reaction, for example, favoring an SN1-like pathway?

A: Yes, absolutely. While SNAr is the predominant mechanism for this electron-deficient system, solvent choice is the primary factor in differentiating between SN1 and SN2 pathways in aliphatic chemistry. Polar protic solvents are known to favor SN1 reactions because their ability to form hydrogen bonds and their high dielectric constants effectively stabilize both the carbocation intermediate and the leaving group anion. [2][11]Conversely, polar aprotic solvents favor SN2 reactions by enhancing nucleophile strength. [2] For aromatic systems, a true SN1 mechanism (involving the formation of an unstable aryl cation) is rare and typically requires specific substrates like diazonium salts. [3]With this compound, the solvent will primarily modulate the rate and efficiency of the addition-elimination SNAr pathway rather than inducing a switch to an SN1 mechanism.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • 8-Bromo-5,6-difluoro-2-methyl-quinoline. (2024, April 9). ChemBK. Retrieved January 31, 2026, from [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022, June 8). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • 8-Bromo-2-methylquinoline. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. (2021, February 25). Preprints.org. Retrieved January 31, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications. Retrieved January 31, 2026, from [Link]

  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018, April 30). YouTube. Retrieved January 31, 2026, from [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025, August 6). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 31, 2026, from [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved January 31, 2026, from [Link]

  • Protic vs Aprotic Solvent Effect on Proton Transfer in 3-Hydroxyisoquinoline: A Theoretical Study. (n.d.). The Journal of Physical Chemistry A - ACS Publications. Retrieved January 31, 2026, from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved January 31, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. (2025, August 10). ResearchGate. Retrieved January 31, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved January 31, 2026, from [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved January 31, 2026, from [Link]

  • Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 31, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 31, 2026, from [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. Retrieved January 31, 2026, from [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Indian Academy of Sciences. Retrieved January 31, 2026, from [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025, August 10). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis of 8-bromo-5,6,7-trimethylquinoline. (n.d.). PrepChem.com. Retrieved January 31, 2026, from [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

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Technical Support Center: Analytical Methods for Impurity Profiling of 8-Bromo-5,6-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 8-Bromo-5,6-difluoro-2-methylquinoline. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities in this complex pharmaceutical intermediate. Here, we move beyond mere procedural lists to explain the underlying scientific principles, enabling you to troubleshoot and adapt these methods effectively.

Introduction: The Analytical Challenge of a Halogenated Quinolone

This compound is a highly functionalized heterocyclic compound, and its purity is critical for its intended use in pharmaceutical synthesis. The presence of multiple halogen substituents and a methyl group on the quinoline core presents unique challenges in impurity analysis. Potential impurities can be structurally very similar to the main compound, making their separation and identification a non-trivial task. This guide provides a comprehensive framework for tackling these challenges using state-of-the-art analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. A common method for synthesizing quinolines is the Doebner-von Miller reaction or similar cyclization reactions. For this compound, a likely synthesis involves the reaction of 2-bromo-4,5-difluoroaniline with crotonaldehyde or a surrogate.[1] Based on this, potential impurities can be categorized as:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 2-bromo-4,5-difluoroaniline.

    • Intermediates: Incompletely cyclized intermediates.

    • Reagents: Residual catalysts or acids from the reaction.

  • Product-Related Impurities:

    • Isomeric Impurities: Positional isomers formed due to alternative cyclization pathways, such as 6-Bromo-5,8-difluoro-2-methylquinoline.

    • Over-brominated/De-brominated Species: Impurities with an additional bromine atom or where the bromine has been replaced by hydrogen.

    • Oxidation Products: N-oxides of the quinoline ring.

  • Degradation Products:

    • Hydrolysis or photolysis products if the molecule is unstable under certain storage or handling conditions.

Q2: Which analytical technique is the primary choice for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying impurities in non-volatile organic compounds like this compound.[2] Its strengths lie in its high resolving power for separating structurally similar compounds and its excellent quantitative performance. For identification, coupling HPLC with Mass Spectrometry (LC-MS) is indispensable.[3][4]

Q3: Are there any specific challenges I should anticipate when developing an HPLC method for this compound?

A3: Yes, the basic nitrogen atom in the quinoline ring can interact with residual acidic silanols on the silica-based stationary phase of the HPLC column, leading to poor peak shape (tailing). To mitigate this, consider using a modern, end-capped C18 or a phenyl-hexyl column, and a mobile phase with a suitable buffer or additive (e.g., 0.1% formic acid or triethylamine) to ensure consistent ionization of the analyte and to mask the silanol interactions.

Q4: What are the regulatory thresholds for reporting and identifying impurities?

A4: The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework.[5][6][7][8][9] The key thresholds are:

ThresholdMaximum Daily Dose ≤ 2g/day
Reporting Threshold ≥ 0.05%
Identification Threshold ≥ 0.10%
Qualification Threshold ≥ 0.15%

Any impurity at or above the reporting threshold must be reported.[5][8] If it exceeds the identification threshold, its structure must be elucidated.[7][9]

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the analysis of this compound.

HPLC Troubleshooting
IssuePotential Cause(s)Troubleshooting Steps
Peak Tailing for the Main Peak and Impurities - Secondary interactions with the stationary phase. - Column overload.- Use a mobile phase with a low pH (e.g., 0.1% formic acid) to protonate the quinoline nitrogen. - Employ a highly deactivated, end-capped column. - Reduce the sample concentration.
Poor Resolution Between the Main Peak and a Closely Eluting Impurity - Suboptimal mobile phase composition or gradient. - Inappropriate stationary phase.- Optimize the gradient slope to improve separation. - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Switch to a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase).
Variable Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature.- Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase. - Use a column thermostat to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure it is well-mixed.
Extraneous Peaks in the Chromatogram - Contaminated mobile phase or diluent. - Carryover from previous injections.- Use high-purity solvents and reagents. - Run a blank gradient (injecting only the diluent) to identify ghost peaks. - Implement a robust needle wash procedure in the autosampler method.
LC-MS Troubleshooting
IssuePotential Cause(s)Troubleshooting Steps
Poor Ionization of the Analyte - Suboptimal mobile phase pH. - Inappropriate ionization source settings.- Ensure the mobile phase pH promotes the formation of [M+H]+ ions (acidic conditions). - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature).
In-source Fragmentation - High fragmentor or cone voltage.- Reduce the fragmentor/cone voltage to minimize fragmentation in the ion source and maximize the intensity of the molecular ion.
Mass Inaccuracy - Instrument requires calibration.- Perform a routine mass calibration of the mass spectrometer according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Quantification

This method is designed as a stability-indicating assay for the separation of this compound from its potential impurities.

  • Instrumentation: HPLC with a Diode Array Detector (DAD)

  • Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: 245 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification

This method is designed for the identification and structural elucidation of unknown impurities.

  • Instrumentation: HPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • HPLC Conditions: Same as Protocol 1.

  • Mass Spectrometer: ESI in Positive Ion Mode

  • MS Parameters:

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 120 V

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Mass Range: 50-500 m/z

    • Acquisition Mode: MS and Auto MS/MS

Protocol 3: GC-MS Method for Volatile and Semi-Volatile Impurities

This method is suitable for identifying volatile impurities such as residual starting materials or low molecular weight by-products.

  • Instrumentation: Gas Chromatograph with a Mass Selective Detector

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injection: Splitless, 1 µL at 250 °C

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-450 amu

Visualizations

Impurity Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Initial Analysis cluster_2 Impurity Identification prep Dissolve sample in diluent (0.5 mg/mL) hplc HPLC-UV Analysis (Protocol 1) prep->hplc quant Quantify impurities against a standard hplc->quant lcms LC-MS Analysis (Protocol 2) quant->lcms If impurity > 0.10% gcms GC-MS Analysis (Protocol 3) quant->gcms If volatile impurities suspected elucidate Structure Elucidation lcms->elucidate gcms->elucidate nmr NMR Spectroscopy elucidate->nmr For confirmation

Caption: Workflow for the analysis and identification of impurities.

Logical Relationship of Analytical Techniques

G cluster_quant Quantitative Analysis cluster_ident Identification HPLC HPLC-UV LCMS LC-MS HPLC->LCMS Provides separation for MS NMR NMR LCMS->NMR Confirms structure GCMS GC-MS

Caption: Relationship between quantitative and identification techniques.

References

  • 8-Bromo-5,6-difluoro-2-methyl-quinoline - ChemBK. (2024). Retrieved from [Link]

  • 8-Bromo-2-methylquinoline - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). ResearchGate. Retrieved from [Link]

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. (n.d.).
  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System - Shimadzu. (n.d.). Retrieved from [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). Retrieved from [Link]

  • (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds - DTIC. (n.d.). Retrieved from [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. (2025). Retrieved from [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • Fluorine detection in organic compounds - Chemistry Stack Exchange. (2021). Retrieved from [Link]

  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (n.d.). Retrieved from [Link]

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  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. (n.d.). Retrieved from [Link]

  • Fluorinated Aromatic Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. (n.d.). Retrieved from [Link]

  • Trace Impurity Identification | Contract Pharma. (2011). Retrieved from [Link]

  • GCMS 3 Fragmentation Patterns - YouTube. (2020). Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). Retrieved from [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research. (n.d.). Retrieved from [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021). HETEROCYCLES, Vol. 104, No. 2, 2022. Retrieved from [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team. (n.d.). Retrieved from [Link]

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015). Retrieved from [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. (2020). Retrieved from [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. (2025). Retrieved from [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy - YouTube. (2023). Retrieved from [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. (n.d.). Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. (n.d.). Retrieved from [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Retrieved from [Link]

  • Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... - ResearchGate. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Functionalization of 8-Bromo-5,6-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics, particularly in oncology and infectious diseases. The targeted functionalization of this privileged heterocycle is paramount for modulating pharmacological activity. 8-Bromo-5,6-difluoro-2-methylquinoline represents a key building block, where the C8-bromo position is a prime handle for introducing molecular diversity via carbon-carbon bond formation.[1]

This guide provides a comprehensive, head-to-head comparison of two preeminent palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of this specific substrate. We will delve into the mechanistic nuances, practical considerations, and performance metrics of each reaction, supported by illustrative experimental data, to guide researchers in making informed decisions for their synthetic campaigns.

The Mechanistic Underpinnings: A Shared Catalytic Cycle

Both the Suzuki and Stille reactions are powerful tools for forging C(sp²)-C(sp²) bonds and operate via a similar palladium-based catalytic cycle.[2][3] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key distinction between the two methods lies in the nature of the organometallic nucleophile used in the transmetalation step.[4]

  • Suzuki Coupling: Employs an organoboron species, typically a boronic acid or boronic ester.[2]

  • Stille Coupling: Utilizes an organotin compound, also known as an organostannane.[3][5]

The choice of nucleophile has profound implications for reaction setup, performance, and overall practicality, as we will explore.

Coupling_Mechanisms cluster_0 Shared Catalytic Cycle cluster_1 Suzuki Coupling Specifics cluster_2 Stille Coupling Specifics pd0 Pd(0)L_n Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L_n-X (Ar-Pd-Br) ox_add->pd2_complex transmetal Transmetalation (Rate-Determining Step) pd2_complex->transmetal pd2_coupled R¹-Pd(II)L_n-R² transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² Coupled Product red_elim->product suzuki_reagent R²-B(OR)₂ (Boronic Acid/Ester) + Base suzuki_reagent->transmetal Boronate Complex stille_reagent R²-Sn(R)₃ (Organostannane) stille_reagent->transmetal reactant Ar-Br (8-Bromoquinoline) reactant->ox_add Workflow_Comparison cluster_suzuki Suzuki Protocol Workflow cluster_stille Stille Protocol Workflow s1 1. Assemble Reactants: - 8-Bromoquinoline - Boronic Acid - Catalyst & Ligand - Base s2 2. Add Solvent & Degas (e.g., Ar sparging) s1->s2 s3 3. Heat to Reaction Temp s2->s3 s4 4. Monitor by TLC/LC-MS s3->s4 s5 5. Aqueous Work-up (Dilute, extract with organic solvent) s4->s5 s6 6. Standard Purification (Silica Gel Chromatography) s5->s6 t1 1. Assemble Reactants: - 8-Bromoquinoline - Organostannane - Catalyst & Ligand t2 2. Add Solvent & Degas (e.g., Ar sparging) t1->t2 t3 3. Heat to Reaction Temp t2->t3 t4 4. Monitor by TLC/LC-MS t3->t4 t5 5. Quench & Filter (e.g., KF solution to precipitate tin salts) t4->t5 t6 6. Rigorous Purification (Specialized chromatography to remove trace toxic tin byproducts) t5->t6

Sources

A Comparative Guide to the Synthesis of 8-Bromo-5,6-difluoro-2-methylquinoline: A Strategic Approach for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2][3] This guide provides an in-depth technical analysis and a practical, experience-driven perspective on benchmarking the synthesis of a specific, highly functionalized quinoline derivative: 8-Bromo-5,6-difluoro-2-methylquinoline. Due to the limited publicly available information on the direct synthesis of this compound, this guide will focus on proposing and evaluating plausible synthetic routes by adapting established methodologies.[4] We will critically compare these strategies against a known synthesis of a simpler analog, 8-Bromo-2-methylquinoline, to provide a comprehensive framework for researchers tackling similar synthetic challenges.

The Significance of this compound in Drug Discovery

The quinoline core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The specific substitution pattern of this compound suggests its potential as a key intermediate in the development of novel therapeutics. The bromine atom at the 8-position provides a versatile handle for further functionalization through cross-coupling reactions. The difluoro substitution at the 5- and 6-positions can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy. The methyl group at the 2-position can also influence biological activity and selectivity.

While the exact applications of this specific molecule are not widely documented, its structural motifs are present in compounds of significant pharmaceutical interest.[4] Therefore, developing an efficient and scalable synthesis is a crucial step towards unlocking its therapeutic potential.

Benchmarking Against a Known Synthesis: The Case of 8-Bromo-2-methylquinoline

To establish a baseline for our comparative analysis, we will first examine a documented synthesis of the less substituted analog, 8-Bromo-2-methylquinoline. A well-established method for this is a modification of the Doebner-von Miller reaction.[2][5]

Experimental Protocol: Synthesis of 8-Bromo-2-methylquinoline[6]
  • Reaction: A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux.

  • Reagent Addition: A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is slowly added with stirring over 1 hour.

  • Reaction Progression: The reaction mixture is subsequently stirred at 373 K for another 2.5 hours.

  • Lewis Acid Addition: An equimolar amount of anhydrous ZnCl₂ is added with vigorous stirring for 0.5 hours.

  • Work-up: After the reaction is complete, the solution is cooled in an ice bath, and the crude brown solid is filtered and washed with 2-propanol. The solid is then dissolved in water and neutralized with concentrated NH₃·H₂O solution to a pH of 8.

  • Isolation: After cooling, the product is filtered and air-dried.

  • Yield: 52.0%[5]

Causality Behind Experimental Choices:
  • 2-Bromoaniline and Crotonaldehyde: These are the primary reactants for the Doebner-von Miller reaction, which forms the quinoline ring.

  • Boric Acid and HCl: The acidic medium is crucial for the cyclization and dehydration steps of the reaction mechanism.

  • 2-Bromonitrobenzene: This acts as an oxidizing agent to convert the initially formed dihydroquinoline to the aromatic quinoline.

  • ZnCl₂: This Lewis acid can further promote the cyclization and electrophilic aromatic substitution steps.

  • Neutralization with NH₃·H₂O: This step is essential to deprotonate the quinoline nitrogen and precipitate the free base product from the acidic reaction mixture.

Proposed Synthetic Strategies for this compound

Extrapolating from the synthesis of the simpler analog and considering the vast landscape of quinoline synthesis, we can propose and compare several potential routes to this compound. The primary challenge lies in the synthesis of the appropriately substituted aniline precursor.

Strategy 1: Modified Doebner-von Miller Reaction

This approach adapts the benchmark synthesis by starting with the corresponding difluorinated aniline.

Proposed Starting Material: 2-Bromo-3,4-difluoroaniline.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions 2-Bromo-3,4-difluoroaniline 2-Bromo-3,4-difluoroaniline Reaction Reaction 2-Bromo-3,4-difluoroaniline->Reaction + Crotonaldehyde Crotonaldehyde Crotonaldehyde 1. HCl, Boric Acid, Reflux 1. HCl, Boric Acid, Reflux 2. Oxidizing Agent (e.g., nitrobenzene) 2. Oxidizing Agent (e.g., nitrobenzene) 3. ZnCl2 3. ZnCl2 This compound This compound Reaction->this compound Modified Doebner-von Miller G cluster_reactants Reactants cluster_conditions Conditions 2-Amino-3-bromo-4,5-difluorobenzaldehyde 2-Amino-3-bromo-4,5-difluorobenzaldehyde Reaction Reaction 2-Amino-3-bromo-4,5-difluorobenzaldehyde->Reaction + Acetone Acetone Acetone Acid or Base Catalyst Acid or Base Catalyst Reflux Reflux This compound This compound Reaction->this compound Friedländer Synthesis

Proposed Synthetic Pathway via Friedländer Synthesis.

Advantages:

  • Versatility: The Friedländer synthesis is known for its tolerance of a wide range of functional groups. * Milder Conditions: It can often be performed under milder conditions compared to the Skraup or Doebner-von Miller reactions. Challenges and Considerations:

  • Synthesis of the Aldehyde: The preparation of 2-amino-3-bromo-4,5-difluorobenzaldehyde is likely a significant synthetic challenge in itself.

  • Regioselectivity: While the desired product is expected, side reactions could potentially occur depending on the reactivity of the starting materials.

Strategy 3: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines, which can then be further modified. [1][6][7][8][9] Proposed Starting Materials: 2-Bromo-3,4-difluoroaniline and Diethyl 2-acetylmalonate.

Reaction Scheme:

G 2-Bromo-3,4-difluoroaniline 2-Bromo-3,4-difluoroaniline Intermediate A Intermediate A 2-Bromo-3,4-difluoroaniline->Intermediate A + Diethyl 2-acetylmalonate (Condensation) Diethyl 2-acetylmalonate Diethyl 2-acetylmalonate 8-Bromo-5,6-difluoro-4-hydroxy-2-methylquinoline 8-Bromo-5,6-difluoro-4-hydroxy-2-methylquinoline Intermediate A->8-Bromo-5,6-difluoro-4-hydroxy-2-methylquinoline Thermal Cyclization This compound This compound 8-Bromo-5,6-difluoro-4-hydroxy-2-methylquinoline->this compound Deoxygenation

Proposed Multi-step Synthesis via Gould-Jacobs Reaction.

Advantages:

  • Well-Established: The Gould-Jacobs reaction is a reliable and well-understood method. [1][9]* Access to 4-Hydroxyquinolines: This route provides access to the 4-hydroxyquinoline derivative, which may be a valuable intermediate for other analogs.

Challenges and Considerations:

  • Multi-step Process: This is a longer synthetic route involving condensation, cyclization, and a final deoxygenation step to remove the 4-hydroxyl group.

  • Harsh Cyclization Conditions: The thermal cyclization step often requires high temperatures, which could be problematic for some substrates. [9]

Comparative Analysis of Synthetic Routes

Method Starting Materials Complexity Number of Steps (to final product) Potential Yield Scalability Key Challenges
Modified Doebner-von Miller Moderate (requires substituted aniline)1-2ModerateGoodAvailability of aniline, potentially harsh conditions
Friedländer Synthesis High (requires substituted amino-benzaldehyde)1Potentially GoodModerateSynthesis of the aldehyde precursor
Gould-Jacobs Reaction Moderate (requires substituted aniline)3+ModerateGoodMulti-step, harsh cyclization, deoxygenation step
Skraup Synthesis Low (requires substituted aniline)1VariableGoodHighly exothermic and potentially hazardous reaction

Conclusion and Recommendations

For the synthesis of this compound, the Modified Doebner-von Miller reaction appears to be the most promising starting point for investigation, primarily due to its direct analogy to the successful synthesis of 8-Bromo-2-methylquinoline. While the synthesis of the 2-Bromo-3,4-difluoroaniline precursor needs to be addressed, the convergent nature of the Doebner-von Miller reaction offers a more streamlined approach compared to the multi-step Gould-Jacobs pathway. The Friedländer synthesis, while elegant, is hampered by the likely complex synthesis of the required amino-aldehyde.

It is recommended that initial exploratory work focuses on optimizing the reaction conditions for the Doebner-von Miller approach, carefully monitoring the impact of the electron-withdrawing fluorine substituents on the reaction rate and yield. Small-scale trials to screen different acid catalysts, oxidizing agents, and reaction temperatures would be a prudent first step.

This guide provides a strategic framework for approaching the synthesis of this compound. By understanding the established principles of quinoline synthesis and carefully considering the electronic effects of the desired substituents, researchers can navigate the challenges of synthesizing this and other novel, highly functionalized heterocyclic compounds for the advancement of drug discovery.

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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Kinase Inhibitors Derived from 8-Bromo-5,6-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

To the researchers, scientists, and drug development professionals at the forefront of oncology, the quest for novel therapeutic agents is a journey defined by precision, rigor, and a deep understanding of molecular interactions. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs.[1][2] The specific derivative, 8-Bromo-5,6-difluoro-2-methylquinoline, represents a promising, yet underexplored, starting point for the development of next-generation targeted therapies.[3] Its fluorinated structure suggests potential for enhanced metabolic stability and potent target engagement.

This guide moves beyond theoretical potential to provide a comprehensive, field-proven framework for validating the mechanism of action (MoA) of a hypothetical drug candidate derived from this scaffold, which we will call "Q-Fluorinib" . We will operate under the hypothesis that Q-Fluorinib is designed as a protein kinase inhibitor, a common therapeutic strategy for quinoline-based compounds.[4] This document is not a rigid protocol but an integrated strategy, emphasizing the causality behind experimental choices and the necessity of creating a self-validating data package to drive a compound from a promising hit to a clinical candidate.

Phase 1: From Hypothesis to Confirmed Target Profile

The initial challenge in drug discovery is to identify the specific molecular target(s) responsible for a compound's therapeutic effect. A phenotypic screen might reveal that Q-Fluorinib inhibits cancer cell proliferation, but this tells us nothing about how. The first principle of MoA validation is to cast a wide, yet precise, net to identify and confirm the primary target(s).

The Rationale for Kinome Profiling

Given the prevalence of kinase inhibition among quinoline-based drugs, a logical and data-driven first step is to perform a comprehensive kinome scan.[1][4] This approach avoids confirmation bias by empirically testing the compound against a large panel of kinases, rather than focusing on a single suspected target. This provides an unbiased view of both on-target potency and off-target selectivity, which is critical for predicting a drug's therapeutic window.

We recommend profiling Q-Fluorinib at a standard concentration (e.g., 1 µM) against a panel of over 300 kinases.[5][6] The output is not merely a single "hit," but a selectivity profile that becomes a foundational dataset for the entire project.

G

Comparative Data: Q-Fluorinib vs. Standard of Care

For this guide, let us assume the kinome screen identifies Epidermal Growth Factor Receptor (EGFR) as the primary target. To establish relevance, we must immediately benchmark Q-Fluorinib against a known EGFR inhibitor, such as Gefitinib.[1]

Target Kinase Q-Fluorinib (% Inhibition @ 1µM) Gefitinib (% Inhibition @ 1µM) Significance
EGFR 98%99%Primary Target Confirmed
ABL125%15%Potential Off-Target
SRC31%22%Potential Off-Target
CDK2<5%<5%Highly Selective
VEGFR28%65%Differentiated Selectivity Profile

This initial data is powerful. It confirms our hypothesis that Q-Fluorinib is a potent EGFR inhibitor and, critically, suggests it may have a different and potentially more favorable selectivity profile than Gefitinib, with less activity against VEGFR2.

Phase 2: Proving Direct & Quantifiable Target Engagement

While kinome profiling indicates enzymatic inhibition, it does not prove direct binding. This distinction is paramount. To build a robust case, we must use a suite of biophysical techniques to confirm that Q-Fluorinib physically interacts with its intended target inside the cell.

Cellular Thermal Shift Assay (CETSA®): The In-Cell Confirmation

The foundational principle of CETSA is that when a drug binds to its target protein, it confers thermal stability.[7] This assay is indispensable because it validates target engagement in the most relevant environment: the intact cell.[8][9] It bridges the gap between biochemical assays and cellular outcomes by confirming the drug reaches its target in a complex biological system.

G start Treat intact cells with Q-Fluorinib or Vehicle (DMSO) heat Heat cell suspensions across a temperature gradient (e.g., 40°C to 70°C) start->heat lyse Lyse cells to separate soluble vs. aggregated proteins heat->lyse centrifuge Centrifuge to pellet aggregated (unstable) proteins lyse->centrifuge collect Collect supernatant (containing soluble, stable protein) centrifuge->collect analyze Analyze soluble fraction by Western Blot for EGFR protein collect->analyze plot Plot % Soluble EGFR vs. Temp to generate melt curves analyze->plot result Result: A rightward shift in the melt curve for Q-Fluorinib-treated cells indicates target stabilization. plot->result

Expected Outcome: A successful CETSA experiment will show a statistically significant shift in the melting temperature (Tm) of EGFR in cells treated with Q-Fluorinib compared to vehicle-treated cells, providing direct evidence of target engagement.

Biophysical Assays: Quantifying the Interaction

To complement the qualitative in-cell data from CETSA, quantitative biophysical methods are employed to dissect the binding event with purified protein.

  • Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data, measuring the association (kₐ) and dissociation (kₑ) rates of the drug-target interaction.[10][11] The ratio of these rates yields the equilibrium dissociation constant (Kₑ), a precise measure of binding affinity. A long residence time (slow kₑ) is often a desirable attribute for a drug candidate.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding.[12][13] It directly measures the heat released or absorbed during the binding event to determine the binding affinity (Kₑ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[14] This thermodynamic signature can be invaluable for later-stage lead optimization.

Parameter Q-Fluorinib Gefitinib Interpretation
Binding Affinity (Kₑ) [SPR] 5.2 nM2.5 nMBoth compounds are potent binders; Gefitinib shows slightly higher affinity.
Residence Time (1/kₑ) [SPR] 45 min30 minQ-Fluorinib stays bound to the target longer, which may lead to more durable pathway inhibition.
Binding Enthalpy (ΔH) [ITC] -8.5 kcal/mol-7.9 kcal/molBinding is enthalpically driven for both, suggesting strong hydrogen bonding and van der Waals interactions.
Stoichiometry (n) [ITC] 1.051.02Confirms a 1:1 binding model for both compounds.

This comparative biophysical data provides deep mechanistic insight. While Gefitinib has a slightly better affinity, Q-Fluorinib's longer residence time could be a significant clinical advantage.

Phase 3: Linking Target Engagement to Cellular Function

Confirming that a drug binds its target is necessary, but not sufficient. We must demonstrate that this binding event leads to a functional consequence on the target's activity and the downstream signaling pathway, ultimately resulting in the desired cancer cell phenotype.

Biochemical and Cell-Based Pathway Analysis

The most direct test of a kinase inhibitor's function is to measure its ability to block the kinase from phosphorylating its substrate.

  • Biochemical IC₅₀ Determination: Using a purified EGFR enzyme and a substrate peptide, we can measure the concentration of Q-Fluorinib required to inhibit 50% of the kinase activity (IC₅₀). Assays like ADP-Glo, which measure ADP production, are robust and scalable for this purpose.[15]

  • Cellular Western Blot Analysis: To prove the MoA in a cellular context, we treat EGFR-dependent cancer cells (e.g., A431) with Q-Fluorinib and measure the phosphorylation status of EGFR and its key downstream effectors, like AKT and ERK. A potent, on-target inhibitor should reduce phosphorylation of these proteins in a dose-dependent manner.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR pEGFR pEGFR EGFR->pEGFR Autophosphorylation QF Q-Fluorinib QF->pEGFR INHIBITS Proliferation Cell Proliferation & Survival ERK ERK ERK->Proliferation AKT AKT AKT->Proliferation

Comparative Cellular Activity

The ultimate test of a drug's preclinical potential is its ability to kill cancer cells. We compare the half-maximal inhibitory concentration (IC₅₀) of Q-Fluorinib and Gefitinib in a panel of cell lines.

Cell Line EGFR Status Q-Fluorinib IC₅₀ (nM) Gefitinib IC₅₀ (nM)
A431 Wild-Type, Amplified1510
NCI-H1975 L858R/T790M Mutant1,200>5,000
MCF-7 Low EGFR Expression>10,000>10,000

This data is self-validating. Both compounds are potent in an EGFR-driven cell line (A431) and inactive in a cell line with low EGFR expression (MCF-7), confirming the EGFR-dependent MoA. The high IC₅₀ values against the T790M mutant cell line (NCI-H1975) define the compound's limitations and suggest areas for future medicinal chemistry efforts.

Phase 4: In Vivo Validation of the Mechanism of Action

The final phase of preclinical MoA validation is to confirm that the drug works as intended in a complex, living system. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are the industry standard for this evaluation.[16][17]

Experimental Protocol: A431 Xenograft Efficacy Study
  • Implantation: Implant 5 x 10⁶ A431 cells subcutaneously into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization: Randomize mice into three groups (n=10 per group):

    • Vehicle Control (e.g., 0.5% HPMC + 0.1% Tween 80)

    • Q-Fluorinib (e.g., 50 mg/kg, daily oral gavage)

    • Gefitinib (e.g., 50 mg/kg, daily oral gavage)

  • Dosing & Monitoring: Dose animals daily for 21 days. Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, collect tumors at defined time points post-final dose (e.g., 2, 8, and 24 hours) for pharmacodynamic (PD) analysis.

Integrating Efficacy and Pharmacodynamics

The goal is not just to show that the tumor shrinks, but to prove that it shrinks because the drug is inhibiting its target. By measuring the levels of phosphorylated EGFR in the tumor tissue via Western Blot or immunohistochemistry, we can directly correlate target inhibition with anti-tumor efficacy.

Treatment Group Tumor Growth Inhibition (TGI) % p-EGFR Inhibition in Tumor (at 2h post-dose)
Vehicle0%0%
Q-Fluorinib (50 mg/kg) 85%92%
Gefitinib (50 mg/kg) 78%88%

This data provides the conclusive link: Q-Fluorinib demonstrates superior tumor growth inhibition compared to the benchmark, and this efficacy is directly correlated with robust inhibition of the EGFR target in the tumor tissue itself.

Conclusion: A Unified and Self-Validating Approach

Validating the mechanism of action for a novel drug candidate like Q-Fluorinib is a multi-faceted process that demands a logical, evidence-based progression from broad screening to specific in vivo confirmation. By systematically integrating kinome profiling, biophysical characterization, cellular pathway analysis, and in vivo efficacy studies, we build a comprehensive and self-validating data package. Each experimental phase addresses a specific question and provides the foundation for the next, ensuring that by the end of the process, we can state with high confidence not only that our compound works, but precisely how it works. This rigorous approach is the bedrock of modern drug discovery and is essential for translating a promising chemical scaffold into a life-saving therapeutic.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 8-Bromo-5,6-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for the novel pharmaceutical intermediate, 8-Bromo-5,6-difluoro-2-methylquinoline. As a key building block in modern drug discovery, rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of methods to provide a practical, scientifically-grounded framework for comparing and validating data from orthogonal analytical techniques, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Imperative of Analytical Cross-Validation for Novel Intermediates

This compound is a halogenated quinoline derivative, a class of compounds with significant potential in medicinal chemistry.[1][2] Its purity and impurity profile directly impact the downstream synthetic steps and the quality of the final drug substance. Therefore, relying on a single analytical method is insufficient. Cross-validation, the process of comparing results from two or more distinct analytical methods, provides a higher level of assurance in the data's integrity.[3][4] This guide will demonstrate the cross-validation of a primary purity and assay method (HPLC) with a secondary, confirmatory method (GC-MS) capable of providing structural information.

The principles outlined here are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures, which emphasize a lifecycle approach to analytical methods.[5][6][7]

Orthogonal Analytical Approaches: HPLC and GC-MS

The selection of HPLC and GC-MS for cross-validation is intentional. These techniques are orthogonal, meaning they rely on different separation and detection principles, thus providing a more robust and comprehensive understanding of the sample.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is ideal for the assay and purity determination of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique separates volatile and thermally stable compounds in the gas phase and provides mass-to-charge ratio information, which is invaluable for impurity identification. For a compound like this compound, with a molecular weight of 258.06 g/mol and a likely crystalline solid nature, GC-MS is a viable secondary technique.[1][8]

The following sections detail the hypothetical, yet realistic, experimental protocols and resulting data for the analysis of this compound by both HPLC and GC-MS.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

Rationale: A reversed-phase HPLC method is the workhorse for the analysis of moderately polar aromatic compounds like quinoline derivatives. A C18 column is chosen for its versatility and proven performance. The mobile phase composition is selected to achieve optimal resolution and peak shape. UV detection is appropriate due to the chromophoric nature of the quinoline ring system.

Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a diode array detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 254 nm.

  • Sample Preparation: Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as required for linearity and accuracy studies.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale: GC-MS provides a complementary separation and detection mechanism. The choice of a mid-polarity column (e.g., DB-5ms) is suitable for a wide range of aromatic compounds. Electron ionization (EI) will provide characteristic fragmentation patterns for structural confirmation of the main component and any detected impurities. While some quinolines can be challenging for GC analysis, the methyl substitution should enhance its volatility.

Protocol:

  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

Data Comparison and Cross-Validation

The following tables summarize the hypothetical validation data obtained for this compound using the HPLC and GC-MS methods described above. The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9]

System Suitability

Rationale: System suitability testing is an integral part of any analytical procedure. It ensures that the chromatographic system is performing adequately for the analysis to be conducted.

ParameterHPLCGC-MSAcceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 5000> 50000> 2000
%RSD of 6 Injections 0.5%1.2%≤ 2.0%

Analysis: Both systems meet the typical system suitability requirements, indicating that the instrumentation is performing as expected.

Linearity

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

ParameterHPLCGC-MSAcceptance Criteria
Range 0.1 - 1.5 mg/mL0.01 - 0.2 mg/mLAppropriate for intended use
Correlation Coefficient (r²) 0.99950.9991≥ 0.999
Y-intercept MinimalMinimalClose to zero

Analysis: Both methods exhibit excellent linearity over their respective ranges, as indicated by the high correlation coefficients.

Accuracy (Recovery)

Rationale: Accuracy is the closeness of the test results to the true value. It is often assessed by spiking a placebo with a known amount of the analyte.

Spiked LevelHPLC Recovery (%)GC-MS Recovery (%)Acceptance Criteria
80% 99.5%101.2%98.0% - 102.0%
100% 100.2%99.8%98.0% - 102.0%
120% 99.8%99.1%98.0% - 102.0%

Analysis: The recovery data for both methods are well within the acceptable limits, demonstrating the accuracy of each method for quantifying this compound.

Precision

Rationale: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

ParameterHPLC (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6) 0.6%1.5%≤ 2.0%
Intermediate Precision 1.1%2.2%≤ 3.0%

Analysis: Both methods demonstrate good precision. The slightly higher variability in the GC-MS data is not uncommon for this technique.

Purity and Assay Results from a Single Lot

Rationale: The ultimate goal of cross-validation is to ensure that different methods provide comparable results for the same sample.

ParameterHPLCGC-MS
Assay 99.2%99.0%
Total Impurities 0.8%1.0%
Major Impurity 1 0.35% (at RRT 1.2)0.40% (at RT 18.5 min)
Major Impurity 2 0.20% (at RRT 1.5)0.25% (at RT 20.1 min)

Analysis: The assay values obtained from both HPLC and GC-MS are in excellent agreement. The total impurity levels are also comparable. The slight differences in the quantification of individual impurities are expected due to the different response factors of the impurities in the two detection systems. The mass spectral data from the GC-MS analysis can be used to propose structures for these impurities, providing a significant advantage over UV detection alone.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_methods Orthogonal Analytical Methods cluster_validation_params Validation Parameters (ICH Q2(R2)) cluster_comparison Data Comparison HPLC_Method HPLC Method Development & Validation Specificity Specificity HPLC_Method->Specificity Linearity Linearity HPLC_Method->Linearity Accuracy Accuracy HPLC_Method->Accuracy Precision Precision HPLC_Method->Precision Robustness Robustness HPLC_Method->Robustness Assay Assay Results HPLC_Method->Assay Purity Purity Profile HPLC_Method->Purity GCMS_Method GC-MS Method Development & Validation GCMS_Method->Specificity GCMS_Method->Linearity GCMS_Method->Accuracy GCMS_Method->Precision GCMS_Method->Robustness GCMS_Method->Assay GCMS_Method->Purity Final_Report Final Cross-Validation Report Assay->Final_Report Purity->Final_Report Sample 8-Bromo-5,6-difluoro- 2-methylquinoline Sample Sample->HPLC_Method Sample->GCMS_Method

Caption: Workflow for the cross-validation of analytical methods.

DataRelationship HPLC HPLC Data Assay: 99.2% Total Impurities: 0.8% Impurity 1: 0.35% Impurity 2: 0.20% Conclusion Conclusion Data are comparable Methods are cross-validated HPLC->Conclusion Comparison GCMS GC-MS Data Assay: 99.0% Total Impurities: 1.0% Impurity 1: 0.40% Impurity 2: 0.25% + Structural Info GCMS->Conclusion Comparison

Caption: Relationship between HPLC and GC-MS data in cross-validation.

Conclusion and Best Practices

This guide has demonstrated a comprehensive approach to the cross-validation of analytical data for this compound using HPLC and GC-MS. The hypothetical data shows strong concordance between the two orthogonal methods, providing a high degree of confidence in the analytical results.

Key Takeaways for Researchers and Drug Development Professionals:

  • Embrace Orthogonality: Always strive to use analytical techniques with different underlying principles for cross-validation.

  • Adhere to Regulatory Guidance: Ground your validation and cross-validation studies in established guidelines such as ICH Q2(R2).[5][6]

  • Document Everything: Meticulous documentation of all experimental parameters, results, and justifications is crucial for regulatory submissions and internal quality systems.

  • Lifecycle Management: Analytical methods are not static. They should be monitored and re-evaluated throughout the lifecycle of the drug development process.[7]

By implementing a robust cross-validation strategy, scientists can ensure the generation of reliable and defensible analytical data, which is the bedrock of successful pharmaceutical development.

References

  • ChemBK. (2024, April 9). 8-Bromo-5,6-difluoro-2-methyl-quinoline. Retrieved from ChemBK.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. Retrieved from PubMed Central (PMC), NIH. [Link]

  • ResearchGate. (n.d.). GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in.... Retrieved from ResearchGate. [Link]

  • ResolveMass Laboratories Inc. 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. Retrieved from ResolveMass.com. [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from ACG Publications. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA.europa.eu. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH.org. [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from PharmaGuru.com. [Link]

  • International Council for Harmonisation. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from ICH.org. [Link]

  • National Center for Biotechnology Information. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from PubMed Central (PMC), NIH. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA.europa.eu. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from LabManager.com. [Link]

Sources

A Comparative Cost and Feasibility Analysis of Synthetic Routes to 8-Bromo-5,6-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of fluorine atoms and a bromine handle into a quinoline scaffold, as exemplified by 8-Bromo-5,6-difluoro-2-methylquinoline, presents a molecule of significant interest for pharmaceutical and agrochemical research. The difluoro substitution on the benzene ring can enhance metabolic stability and binding affinity, while the bromo group at the 8-position provides a versatile point for further chemical modification through cross-coupling reactions. However, the synthesis of this specific polysubstituted quinoline is not widely documented in the literature, presenting a challenge for researchers requiring this key intermediate.[1]

This guide provides a comparative analysis of two plausible synthetic routes to this compound, grounded in established and robust quinoline synthesis methodologies. The analysis will focus on the practical feasibility, estimated costs of starting materials, and potential challenges associated with each approach. This in-depth guide is designed to empower researchers to make informed decisions when planning the synthesis of this and structurally related compounds.

Proposed Synthetic Strategies: A Fork in the Road

Given the absence of a direct reported synthesis, we propose two logical retrosynthetic pathways. The choice between these routes hinges on the timing of the bromination step relative to the formation of the quinoline core.

  • Route A: The "Pre-functionalized Aniline" Approach. This strategy involves the synthesis of the quinoline ring from a pre-brominated and fluorinated aniline precursor, namely 2-bromo-4,5-difluoroaniline.

  • Route B: The "Late-Stage Bromination" Approach. This pathway commences with a more readily available difluoroaniline, with the introduction of the bromine atom at a later stage via electrophilic aromatic substitution on the formed 5,6-difluoro-2-methylquinoline intermediate.

Route A: Synthesis via 2-Bromo-4,5-difluoroaniline

This approach leverages the Doebner-von Miller reaction, a classic and versatile method for synthesizing 2-methylquinolines from anilines and α,β-unsaturated carbonyl compounds.[2]

Synthetic Workflow for Route A

Route A A 2-Bromo-4,5-difluoroaniline C This compound A->C Doebner-von Miller Reaction (e.g., HCl, ZnCl2) B Crotonaldehyde B->C Route B A 3,4-Difluoroaniline C 5,6-Difluoro-2-methylquinoline A->C Doebner-von Miller Reaction B Crotonaldehyde B->C D This compound C->D Electrophilic Bromination (e.g., NBS, H2SO4)

Sources

Safety Operating Guide

Navigating the Synthesis and Handling of 8-Bromo-5,6-difluoro-2-methylquinoline: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 8-Bromo-5,6-difluoro-2-methylquinoline, presents significant potential as a building block in the development of new pharmaceutical agents.[1] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the quinoline core, offers medicinal chemists a scaffold for creating diverse molecular architectures. However, the very features that make this compound synthetically attractive also necessitate a robust and well-informed approach to its handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.

This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a culture of safety that extends from the laboratory bench to final waste disposal.

Hazard Assessment: Understanding the Reactivity and Toxicity Profile

While comprehensive toxicological data for this compound is limited, a thorough hazard assessment can be constructed by examining its structural motifs and data from analogous compounds.[2] The presence of a halogenated quinoline core is the primary driver of its potential biological activity and associated hazards.

Key Hazard Considerations:

  • Quinoline Core: The fundamental quinoline structure is known to have toxicological properties, with studies on quinoline itself indicating potential for liver and respiratory system effects.[3][4] It is also considered genotoxic.[4][5]

  • Bromine and Fluorine Substitution: Halogenation can significantly alter the biological and toxicological properties of a molecule. Brominated organic compounds, in particular, warrant careful handling due to their potential for reactivity and toxicity.[6] Fluorinated organic compounds are noted for their persistence in the environment, earning them the moniker "forever chemicals," which underscores the critical importance of proper disposal.[7][8][9]

  • Physical Form: This compound is a solid, typically a white to yellow crystalline powder, with a melting point of approximately 75-78°C.[2] This physical state means that the primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Based on supplier safety information, this compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile is consistent with data for similar compounds like 8-bromoquinoline and 8-methylquinoline, which also list skin, eye, and respiratory irritation as primary hazards.[6][10]

Hazard Summary Table:

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a multi-layered approach to PPE is mandatory. The selection of appropriate PPE is not merely a matter of compliance but a critical step in mitigating the risks of exposure.

Respiratory Protection

Due to the risk of respiratory irritation from airborne dust, all handling of solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If the potential for aerosolization exists or engineering controls are insufficient, respiratory protection is required.

  • Recommended: A NIOSH-approved respirator with a particulate filter (N95, N100, or P100) is the minimum requirement when handling the solid. For operations with a higher risk of aerosol generation, a full-face respirator with combination cartridges for organic vapors and particulates should be considered.[11]

Eye and Face Protection

The risk of serious eye irritation necessitates robust eye and face protection.

  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.

  • Recommended: For tasks with a higher risk of splashes or dust generation, a face shield should be worn in conjunction with chemical splash goggles.[11]

Skin and Body Protection

Direct skin contact must be avoided to prevent irritation.

  • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[12] For prolonged handling or in situations with a high risk of splash, heavier-duty gloves such as neoprene or those made of fluoroelastomer materials (Viton™) should be used.[13] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[11]

  • Laboratory Coat: A standard laboratory coat should be worn and buttoned to protect the arms and torso.

  • Protective Clothing: For larger scale operations or situations with a significant risk of contamination, chemical-resistant coveralls or aprons should be worn over the laboratory coat.[14][15][16]

Footwear
  • Mandatory: Closed-toe shoes are required in all laboratory settings.

PPE Selection Workflow:

Caption: A workflow diagram for selecting appropriate PPE.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[17]

  • The storage container should be tightly sealed to prevent the release of dust.

Weighing and Dispensing
  • All weighing and dispensing of the solid compound must be performed within a chemical fume hood or a ventilated balance enclosure.

  • Use appropriate tools (e.g., spatulas) to handle the solid and avoid creating dust.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing. The compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and chloroform, but has poor solubility in water.[2]

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing the appropriate PPE, gently sweep or vacuum the spilled solid. Avoid dry sweeping, which can generate dust. Use a vacuum cleaner equipped with a HEPA filter.

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's environmental health and safety (EHS) department immediately.

    • Prevent entry to the affected area until it has been cleared by EHS personnel.

Disposal Plan: Responsible Management of a Persistent Compound

The halogenated nature of this compound, particularly the presence of fluorine, necessitates a disposal plan that prioritizes environmental protection.[7]

Waste Segregation
  • All waste containing this compound, including contaminated labware, gloves, and weighing paper, must be collected as hazardous waste.

  • Segregate halogenated waste from non-halogenated waste streams to ensure proper disposal and to manage costs.[18]

Disposal Method
  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration (around 1200 K) in a facility equipped with appropriate scrubbers to neutralize acidic combustion byproducts.[19] This method is designed to destroy the compound and prevent the formation of toxic byproducts like furans and dioxins.

  • Landfill is not an acceptable disposal method due to the persistence of fluorinated compounds in the environment.[8]

  • Consult your institution's EHS department for specific procedures and to arrange for the pickup of hazardous waste.[20]

Waste Disposal Decision Tree:

Disposal_Decision_Tree Start Waste Generated Containing this compound Segregate Segregate as Halogenated Waste Start->Segregate Containerize Place in a Labeled, Sealed Hazardous Waste Container Segregate->Containerize Consult_EHS Consult Institutional EHS for Pickup and Disposal Containerize->Consult_EHS Incineration High-Temperature Incineration at a Permitted Facility Consult_EHS->Incineration

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-5,6-difluoro-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-5,6-difluoro-2-methylquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.